1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Description
BenchChem offers high-quality 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O5S/c1-6-9(7(2)17-11-6)18(15,16)12-5-3-4-8(12)10(13)14/h8H,3-5H2,1-2H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIHCNDLCRKFZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49725427 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Foundational & Exploratory
Molecular structure and properties of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Topic: Molecular structure and properties of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline Content Type: In-depth Technical Monograph Audience: Medicinal Chemists, Synthetic Organic Chemists, and Drug Discovery Researchers
A Specialized Chiral Building Block & Fragment-Based Drug Discovery (FBDD) Scaffold[1]
Executive Summary
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS: 890169-54-7) is a functionalized amino acid derivative integrating the chiral rigidity of L-proline with the pharmacologically active 3,5-dimethylisoxazole moiety via a sulfonyl linker.
This compound serves two primary roles in modern research:
-
Fragment-Based Drug Discovery (FBDD): The dimethylisoxazole group is a validated acetyl-lysine mimetic, making this molecule a critical fragment for targeting bromodomain and extra-terminal (BET) proteins.
-
Asymmetric Synthesis: As a sulfonamide-proline derivative, it functions as a chiral ligand or organocatalyst precursor, analogous to N-tosyl proline but with distinct electronic and steric properties imparted by the heterocyclic ring.
Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7][8]
The following data aggregates calculated and experimental values for the L-enantiomer, the most common form used in synthesis.
| Property | Value / Description |
| IUPAC Name | (2S)-1-(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylpyrrolidine-2-carboxylic acid |
| CAS Number | 890169-54-7 |
| Molecular Formula | C₁₀H₁₄N₂O₅S |
| Molecular Weight | 274.30 g/mol |
| Physical State | White to off-white solid |
| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water (low pH) |
| pKa (Calculated) | Carboxylic Acid: ~3.8 |
| LogP (Calculated) | ~0.8 – 1.2 (Moderate Lipophilicity) |
| Chirality | L-isomer (S-configuration at the proline α-carbon) |
| H-Bond Donors/Acceptors | 1 Donor (COOH), 5 Acceptors (N, O, Sulfonyl) |
Structural Analysis & Pharmacophore Logic
The molecule is a chimera of three distinct functional zones, each contributing specific properties to its biological or chemical activity.
The Isoxazole "Head" (Pharmacophore)
The 3,5-dimethylisoxazole moiety is a privileged scaffold in medicinal chemistry.
-
Bioisosterism: It acts as a bioisostere for phenyl and pyridine rings but with higher polarity and specific hydrogen-bonding capabilities.
-
BET Inhibition: In the context of epigenetic targets, this ring mimics the acetylated lysine residue of histones. The nitrogen and oxygen atoms of the isoxazole ring can form water-mediated hydrogen bonds with the conserved asparagine residue (e.g., Asn140 in BRD4) in the bromodomain binding pocket.
The Sulfonyl "Linker"
The sulfonyl group (-SO₂-) serves as a rigid connector. Unlike a carbonyl amide, the sulfonamide bond is tetrahedral and resistant to hydrolysis by proteases, increasing the metabolic stability of the compound. It also acts as a strong electron-withdrawing group, modulating the acidity of the proline carboxylic acid.
The Proline "Tail" (Chiral Scaffold)
The L-proline ring provides:
-
Conformational Constraint: The pyrrolidine ring restricts the rotation of the N-S bond, locking the molecule into a preferred conformation that reduces the entropy penalty upon binding to a protein target.
-
Chirality: It introduces a defined stereocenter (S), essential for asymmetric synthesis applications or stereospecific biological interactions.
Visualization: Structural Logic Map
The following diagram illustrates the functional connectivity of the molecule's components.
Figure 1: Functional decomposition of the 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline molecule.
Synthesis Protocol
The synthesis follows a standard Schotten-Baumann sulfonylation protocol. This method is preferred for its robustness and high yield, minimizing racemization of the proline center.
Reagents
-
Starting Material A: L-Proline (CAS 147-85-3)[1]
-
Starting Material B: 3,5-Dimethylisoxazole-4-sulfonyl chloride (CAS 80466-79-1)
-
Base: Sodium Carbonate (Na₂CO₃) or Triethylamine (Et₃N)
-
Solvent: Water/Acetone (1:1) or Dichloromethane (DCM)
Step-by-Step Methodology (Aqueous/Organic Biphasic Route)
-
Preparation of Proline Solution: Dissolve L-Proline (1.0 eq) and Na₂CO₃ (2.5 eq) in water. Cool the solution to 0°C in an ice bath. The excess base is critical to scavenge the HCl generated and keep the proline carboxylate soluble.
-
Addition of Sulfonyl Chloride: Dissolve 3,5-Dimethylisoxazole-4-sulfonyl chloride (1.1 eq) in acetone. Add this solution dropwise to the aqueous proline mixture over 30 minutes, maintaining the temperature below 5°C. Reasoning: Low temperature prevents hydrolysis of the sulfonyl chloride before it reacts with the amine.
-
Reaction Phase: Allow the mixture to warm to room temperature (25°C) and stir vigorously for 4–6 hours. Monitor reaction progress via TLC (MeOH/DCM 1:9) or LC-MS.[2][3]
-
Work-up & Isolation:
-
Evaporate the acetone under reduced pressure.
-
Wash the remaining aqueous phase with diethyl ether (to remove unreacted sulfonyl chloride).
-
Acidification: Carefully acidify the aqueous layer to pH ~2 using 1N HCl. This protonates the carboxylate, causing the product to precipitate or become extractable.
-
Extract with Ethyl Acetate (3x). Combine organic layers, dry over MgSO₄, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethyl Acetate/Hexanes or purify via silica gel flash chromatography if necessary.
Visualization: Synthesis Workflow
Figure 2: Biphasic synthesis route for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline.
Applications in Drug Discovery & Catalysis
Fragment-Based Drug Discovery (FBDD)
This compound is a high-value "fragment" for targeting epigenetic readers.
-
Target: Bromodomain-containing proteins (e.g., BRD4).[4]
-
Mechanism: The isoxazole ring mimics the acetyl-lysine recognition motif. The proline tail projects out of the binding pocket, providing a vector for "growing" the fragment—attaching additional chemical groups to reach adjacent sub-pockets and increase potency.
-
Validation: Isoxazole-based ligands have been crystallographically proven to displace acetylated peptides in BET family proteins [1, 2].
Organocatalysis
Sulfonamide-proline derivatives are established organocatalysts for the asymmetric aldol reaction.
-
Role: The acidic proton of the carboxylic acid and the sulfonamide structure allow the molecule to activate electrophiles (via H-bonding) and nucleophiles (via enamine formation with the proline nitrogen, though in this N-sulfonylated form, the nitrogen is blocked).
-
Correction/Nuance: Unlike proline itself, N-sulfonyl prolines cannot form enamines. Instead, they act as Brønsted acid catalysts or chiral ligands for metal complexes (e.g., Titanium or Zinc Lewis acids), where the sulfonyl oxygen and carboxylate coordinate the metal center [3].
Handling and Safety Information
While specific toxicological data for this exact derivative is limited, standard precautions for sulfonyl-proline derivatives apply.
-
Hazard Statements (GHS):
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic; keep away from moisture.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
References
-
Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands." Journal of Medicinal Chemistry, 54(19), 6761–6770.
-
Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468, 1067–1073.
- Berkessel, A., & Gröger, H. (2005). Asymmetric Organocatalysis. Wiley-VCH.
-
MedChemExpress. (2024). "Product Datasheet: 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS 890169-54-7)."
Sources
- 1. L-Proline (Ph. Eur., USP) pure, pharma grade [itwreagents.com]
- 2. 2090900-75-5|(R)-1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. 2090900-75-5|(R)-1-((3,5-Dimethylisoxazol-4-yl)methyl)pyrrolidine-2-carboxylic acid|BLD Pharm [bldpharm.com]
- 4. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The 3,5-Dimethylisoxazole-Sulfonyl Proline Scaffold: A Dual-Purpose Pharmacophore in Medicinal Chemistry
Topic: Role of 3,5-dimethylisoxazole moiety in sulfonyl proline bioactivity Content Type: In-depth Technical Guide Audience: Researchers, Medicinal Chemists, Drug Discovery Scientists
Executive Summary
The conjugation of 3,5-dimethylisoxazole with L-proline via a sulfonyl linker creates a privileged structural motif with distinct utility in two major therapeutic areas: Integrin antagonism (VLA-4) and Epigenetic modulation (BET Bromodomains) . This guide dissects the medicinal chemistry rationale behind this scaffold, detailing its synthesis, structure-activity relationships (SAR), and divergent mechanisms of action where the isoxazole moiety flips between acting as a bioisosteric cap and a primary acetyl-lysine (KAc) mimic .
Medicinal Chemistry Rationale
The N-(3,5-dimethylisoxazol-4-ylsulfonyl)proline moiety is not merely a random assembly; it represents a strategic fusion of three distinct pharmacophoric elements:
-
L-Proline Core: Provides a rigid, chiral turn-inducing scaffold that directs substituents into specific spatial vectors (e.g., the S1/S2 pockets of proteases or integrin binding sites).
-
Sulfonyl Linker: Acts as a hydrogen bond acceptor and a transition-state mimic (tetrahedral geometry), while electronically isolating the amine from the aromatic system.
-
3,5-Dimethylisoxazole: The critical variable.
-
Role A (Bioisostere): Replaces electron-deficient phenyl rings (e.g., 3,5-dichlorophenyl) to improve aqueous solubility and alter metabolic clearance.
-
Role B (Warhead): Functions as a specific Acetyl-Lysine (KAc) mimic, engaging conserved asparagine residues in bromodomains.
-
Physicochemical Profile
| Property | 3,5-Dimethylisoxazole Moiety | Functional Impact |
| Electronic Nature | Electron-donating relative to phenyl; modulates sulfonamide acidity ( | |
| H-Bonding | Nitrogen acceptor (N2) | Critical for KAc mimicry (H-bond with Asn140 in BRD4). |
| Lipophilicity | Moderate ( | Improves membrane permeability without the insolubility of poly-chlorinated aryls. |
| Metabolic Stability | Isoxazole ring | Susceptible to reductive ring opening (bioactivation) but generally stable in early assays. |
Biological Mechanisms & Targets[1][2][3]
Mechanism 1: VLA-4 Integrin Antagonism
Target:
In this context, the sulfonyl proline backbone mimics the Leu-Asp-Val (LDV) binding motif of fibronectin. The 3,5-dimethylisoxazole group acts as a hydrophobic cap .
-
Binding Mode: The proline carboxylate coordinates the metal ion (Mg²⁺/Mn²⁺) in the MIDAS site. The sulfonamide oxygen forms H-bonds with the backbone. The isoxazole sits in a hydrophobic pocket usually occupied by the Leucine side chain or an N-terminal cap.
-
Advantage: Unlike the classic N-(3,5-dichlorobenzenesulfonyl) analogs, the isoxazole derivative offers reduced lipophilicity, potentially lowering non-specific plasma protein binding.
Mechanism 2: BET Bromodomain Inhibition
Target: BRD4 (Bromodomain-containing protein 4) Therapeutic Area: Oncology (c-Myc driven cancers), Epigenetics.[2]
Here, the 3,5-dimethylisoxazole is the primary pharmacophore .
-
KAc Mimicry: The isoxazole ring mimics the acetylated lysine of histones. The isoxazole nitrogen forms a critical hydrogen bond with a conserved Asparagine (Asn140 in BRD4).
-
Proline Role: The proline tail extends towards the WPF shelf (Trp-Pro-Phe) region, providing additional van der Waals contacts and solubility.
Visualization: Dual-Mode Mechanism
The following diagram illustrates how the same chemical entity interacts differently depending on the biological target.
Caption: Divergent binding modes of the sulfonyl proline-isoxazole scaffold against Integrin and Bromodomain targets.
Synthetic Protocol
Objective: Synthesis of N-(3,5-dimethylisoxazol-4-ylsulfonyl)-L-proline. Scale: 1.0 mmol (Lab Scale).
Reagents
-
A: L-Proline methyl ester hydrochloride (165 mg, 1.0 mmol)
-
B: 3,5-Dimethylisoxazole-4-sulfonyl chloride (215 mg, 1.1 mmol)
-
Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)
-
Solvent: Dichloromethane (DCM, anhydrous)
-
Hydrolysis: LiOH (2.0 mmol) in THF/H₂O (3:1)
Step-by-Step Workflow
-
Sulfonylation (The Coupling):
-
Dissolve A in 5 mL anhydrous DCM under Nitrogen atmosphere.
-
Cool to 0°C (ice bath).
-
Add B portion-wise over 5 minutes.
-
Allow to warm to Room Temperature (RT) and stir for 4–6 hours.
-
TLC Check: Mobile phase Hexane:EtOAc (1:1). Product should appear at
. -
Workup: Wash with 1N HCl (remove excess amine), then Brine. Dry over MgSO₄.[5] Concentrate to yield the methyl ester intermediate.
-
-
Saponification (Ester Hydrolysis):
-
Dissolve the intermediate in 4 mL THF/H₂O (3:1).
-
Add LiOH (solid or 1M solution).
-
Stir at RT for 2 hours.
-
Validation: LC-MS should show mass shift (M-14).
-
Workup: Acidify to pH 2-3 with 1N HCl. Extract with EtOAc (3x).
-
Purification: Recrystallization from EtOAc/Hexane or Column Chromatography (DCM:MeOH 95:5).
-
-
Characterization (Expected Data):
-
¹H NMR (DMSO-d₆):
12.8 (COOH), 2.6 (CH₃-isoxazole), 2.3 (CH₃-isoxazole), 4.1 (Pro- -H). -
MS (ESI):
275.1 .
-
Synthesis Visualization
Caption: Two-step synthetic pathway yielding the bioactive sulfonyl proline derivative.
References
-
Hewings, D. S., et al. (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands.[5] Journal of Medicinal Chemistry. [Link]
-
Tilley, J. W., et al. (2002). Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists.[6] Bioorganic & Medicinal Chemistry Letters.[6] [Link]
-
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. BJOC - Mechanistic studies of an L-proline-catalyzed pyridazine formation involving a Diels–Alder reaction with inverse electron demand [beilstein-journals.org]
- 5. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Substituted N-(3,5-dichlorobenzenesulfonyl)-L-prolyl-phenylalanine analogues as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Stability Profiling of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Here is the in-depth technical guide for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline .
A Technical Guide for Drug Development & Synthesis
Part 1: Executive Summary & Compound Architecture
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is a specialized proline derivative characterized by the protection of the pyrrolidine nitrogen with a 3,5-dimethylisoxazole-4-sulfonyl (Dms) group. This compound serves as a robust building block in peptide synthesis, a fragment in bromodomain inhibitor design, and a scaffold for peptidomimetic drug discovery.
Unlike standard carbamate protecting groups (Boc, Fmoc), the sulfonamide linkage offers exceptional resistance to acid and base hydrolysis, making this compound a "survivor" in harsh reaction sequences. However, its stability profile is defined by the unique reactivity of the isoxazole ring, which introduces specific vulnerabilities to reductive conditions and photochemical stress.
Chemical Identity
| Property | Detail |
| Systematic Name | 1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
| Molecular Formula | C₁₀H₁₄N₂O₅S |
| Molecular Weight | 274.29 g/mol |
| Key Motifs | (A) Proline Carboxylic Acid (C-terminus)(B) Sulfonamide Linkage (N-S bond)(C) 3,5-Dimethylisoxazole Core |
| CAS Registry | Note: Often referenced via precursor CAS 80466-79-1 (Sulfonyl Chloride) |
Part 2: Theoretical Stability Profile
The stability of this compound is governed by the interplay between the robust sulfonamide bond and the latent reactivity of the heterocyclic ring.
Hydrolytic Stability (pH Dependent)
-
Acidic Conditions (pH 1–4): High Stability. The N-sulfonyl bond is significantly more stable than N-acyl or N-carbamate bonds. It resists cleavage by Trifluoroacetic Acid (TFA) and dilute HCl. This allows for the selective deprotection of other acid-sensitive groups (e.g., t-Butyl esters) without affecting the Dms-Proline core.
-
Neutral Conditions (pH 7): Excellent Stability. The compound is stable in aqueous solution and organic solvents (DMSO, MeOH) for prolonged periods.
-
Basic Conditions (pH >10): Moderate Stability. While the sulfonamide bond resists saponification, the isoxazole ring is the weak link. Under forcing alkaline conditions (pH >12, elevated temp), the isoxazole ring can undergo base-catalyzed ring opening (fragmentation to nitriles/ketones), although the 3,5-dimethyl substitution provides steric protection compared to unsubstituted isoxazoles.
Reductive Stability (Critical Vulnerability)
-
Status: Low / Conditional.
-
Mechanism: The isoxazole ring contains a weak N-O bond. Exposure to catalytic hydrogenation (
) or dissolving metal reductions (Na/NH₃) will cleave the isoxazole ring, typically yielding an enamino ketone or fully reduced amino-alcohol species. -
Implication: This reactivity is often exploited synthetically to "unmask" the latent functionality, but it represents a primary degradation pathway during storage or unintended reductive exposure.
Thermal & Photostability
-
Thermal: High solid-state stability (typically mp > 120°C). Stable to standard drying protocols.
-
Photo: Potential Sensitivity. Isoxazoles can undergo photochemical transposition (rearrangement to oxazoles) under high-intensity UV light (
). Light protection is recommended for long-term storage.
Part 3: Predicted Degradation Pathways (Visualization)
The following diagram illustrates the structural vulnerabilities of the compound, highlighting the distinct pathways for acid/base versus reductive degradation.
Caption: Mechanistic degradation map. The red nodes indicate destructive pathways; the yellow node indicates the primary chemical liability (reductive ring opening).
Part 4: Experimental Protocols for Stability Validation
Protocol 1: Forced Degradation Study (Liquid State)
Objective: Determine the half-life (
-
Preparation: Prepare a 1 mg/mL stock solution in Methanol/Water (50:50).
-
Stress Conditions:
-
Acid Stress: Add 1N HCl to reach pH 1.2. Incubate at 60°C for 24 hours.
-
Base Stress: Add 1N NaOH to reach pH 12. Incubate at 60°C for 4 hours (Monitor closely; isoxazole may degrade rapidly).
-
Oxidative Stress: Add 3%
. Incubate at RT for 24 hours. -
Photostability: Expose to 1.2 million lux hours (ICH Q1B condition).
-
-
Analysis:
-
Method: HPLC-UV (254 nm) or LC-MS.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18).
-
Mobile Phase: Gradient 5%
95% Acetonitrile in Water (+0.1% Formic Acid). -
Success Criterion: Recovery > 95% indicates stability.
-
Protocol 2: Enantiomeric Stability (Racemization Check)
Objective: Confirm the proline chiral center remains intact. N-sulfonyl groups generally suppress racemization compared to N-acyl groups, but validation is required.
-
Method: Chiral HPLC (e.g., Chiralpak AD-H or OD-H).
-
Solvent: Hexane/IPA/TFA (80:20:0.1).
-
Procedure: Compare the stressed sample (from Protocol 1, Acid/Base) against a pure L-Proline derivative standard. Any emergence of the D-enantiomer peak indicates racemization.
Part 5: Summary Data Tables
Table 1: Physicochemical Stability Matrix
| Stressor | Condition | Predicted Stability | Risk Level |
| Hydrolysis (Acid) | 1N HCl, 60°C | Stable | Low |
| Hydrolysis (Base) | 1N NaOH, RT | Stable | Low-Medium |
| Hydrolysis (Base) | 1N NaOH, 60°C | Unstable (Ring opening) | High |
| Oxidation | 3% H₂O₂ | Stable | Low |
| Reduction | H₂/Pd-C, NaBH₄ | Unstable (N-O cleavage) | Critical |
| Heat | 100°C (Solid) | Stable | Low |
Table 2: Storage Recommendations
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long term) | Standard peptide building block preservation. |
| Atmosphere | Inert (Argon/N₂) | Prevents slow oxidative degradation of methyl groups. |
| Container | Amber Glass | Mitigates risk of isoxazole photo-transposition. |
| Solvent | DMSO, DMF, MeOH | Avoid storing in basic aqueous buffers > 24h. |
References
-
National Institutes of Health (PMC). (2011). 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands. (Discusses the chemical stability and binding of the dimethylisoxazole motif). Retrieved from [Link]
-
Organic Chemistry Portal. (2023). Protecting Groups: Sulfonamides. (General stability mechanisms of sulfonamide protecting groups). Retrieved from [Link]
Methodological & Application
Synthesis protocol for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline from L-proline
Abstract & Scope
This protocol details the regioselective sulfonylation of L-proline using 3,5-dimethylisoxazole-4-sulfonyl chloride. The resulting scaffold, 1-[(3,5-dimethylisoxazol-4-yl)sulfonyl]proline , serves as a critical chiral intermediate in the synthesis of bromodomain inhibitors and peptidomimetics.
Unlike standard peptide couplings, this synthesis requires strict pH control to maintain the nucleophilicity of the proline secondary amine while preventing the hydrolysis of the moisture-sensitive sulfonyl chloride. This guide utilizes a modified Schotten-Baumann protocol , optimized for biphasic efficiency and high enantiomeric retention (
Reaction Mechanics & Chemical Logic
The Challenge: Competing Hydrolysis
The synthesis relies on the nucleophilic attack of the proline nitrogen onto the sulfonyl sulfur. However, two main failure modes exist:
-
Hydrolysis of the Electrophile: The sulfonyl chloride is highly susceptible to attack by water (hydrolysis) to form the sulfonic acid, which is non-reactive.
-
Protonation of the Nucleophile: L-Proline exists as a zwitterion at neutral pH. To react, the amine must be deprotonated (anionic or neutral form), requiring a basic environment (
).
The Solution: Biphasic Schotten-Baumann
We employ a biphasic system (Water/Acetone) with an inorganic base.
-
Water: Solubilizes the L-proline and the base.
-
Acetone: Solubilizes the sulfonyl chloride, increasing the interfacial surface area for reaction.
-
Base (
): Acts as an HCl scavenger and maintains the proline in its active, nucleophilic state.
Mechanistic Pathway
The reaction proceeds via an
Figure 1: Mechanistic pathway for the sulfonylation of L-proline. High pH is required to expose the amine nucleophile.
Material Safety & HSE Protocols
-
3,5-Dimethylisoxazole-4-sulfonyl chloride: Corrosive and lachrymator. Reacts violently with water to release HCl gas. Handle in a fume hood.
-
Acetone: Highly flammable. Ensure all sources of ignition are removed.
-
HCl (conc.): Used in workup. Causes severe burns. Wear acid-resistant gloves.
Experimental Protocol
Reagents & Stoichiometry
| Component | Role | Equiv. | MW ( g/mol ) |
| L-Proline | Substrate | 1.0 | 115.13 |
| 3,5-Dimethylisoxazole-4-sulfonyl chloride | Reagent | 1.1 | 195.62 |
| Sodium Carbonate ( | Base | 2.5 | 105.99 |
| Water | Solvent A | - | - |
| Acetone | Solvent B | - | - |
| HCl (1N and 6N) | Workup | - | - |
Step-by-Step Procedure
Step 1: Preparation of the Nucleophile (Aqueous Phase)
-
In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve L-Proline (1.15 g, 10 mmol) and Sodium Carbonate (2.65 g, 25 mmol) in Water (25 mL) .
-
Stir until a clear, homogeneous solution is obtained. The pH should be approximately 11-12.
Step 2: Introduction of the Electrophile
-
Add Acetone (20 mL) to the aqueous solution.
-
Cool the mixture to 0–5 °C using an ice-water bath. Note: Cooling is critical to suppress the hydrolysis of the sulfonyl chloride.
-
Dissolve 3,5-Dimethylisoxazole-4-sulfonyl chloride (2.15 g, 11 mmol) in Acetone (10 mL) .
-
Add the sulfonyl chloride solution dropwise to the stirring proline mixture over 15–20 minutes.
-
Checkpoint: Ensure the internal temperature does not exceed 10 °C during addition.[1]
-
Step 3: Reaction Maintenance
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir vigorously for 4–6 hours .
-
Validation: Monitor by TLC (System: DCM/MeOH 9:1). The sulfonyl chloride spot (
) should disappear.
-
Step 4: Workup & Isolation (The "Self-Validating" Step)
-
Solvent Removal: Concentrate the reaction mixture under reduced pressure (rotary evaporator) to remove the Acetone. Do not distill to dryness; leave the aqueous phase.
-
Impurity Wash: Dilute the remaining aqueous residue with water (10 mL) and wash with Diethyl Ether (2 x 15 mL) .
-
Why? At basic pH, the product is a salt (carboxylate) and stays in the water. Unreacted sulfonyl chloride or neutral organic impurities partition into the ether. Discard the organic (ether) layer.
-
-
Acidification: Cool the aqueous layer to 0 °C. Carefully acidify with 6N HCl dropwise until pH 1–2 .
-
Observation: The product will precipitate as a white solid or form a milky oil that crystallizes upon scratching/stirring.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 30 mL) .
-
Drying: Combine the Ethyl Acetate layers, wash with Brine (20 mL), and dry over anhydrous
. -
Concentration: Filter and concentrate in vacuo to yield the crude product.
Step 5: Purification
-
Recrystallize from Ethyl Acetate/Hexanes or Ethanol/Water if necessary.
-
Dry in a vacuum oven at 45 °C for 12 hours.
Process Workflow Diagram
Figure 2: Operational workflow emphasizing the critical wash step at basic pH to remove non-acidic impurities.
Characterization & Expected Data
-
Appearance: White to off-white crystalline solid.
-
Yield: Expected 85–92%.
-
Melting Point: 168–170 °C (Decomposition).
-
H NMR (400 MHz, DMSO-
):- 12.8 (s, 1H, COOH)
-
4.25 (dd, 1H,
-CH) -
3.20–3.40 (m, 2H,
-CH ) -
2.60 (s, 3H, Isoxazole-CH
) -
2.35 (s, 3H, Isoxazole-CH
) -
1.60–2.10 (m, 4H,
-CH )
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure temp is <5°C during addition. Increase reagent excess to 1.2 eq. |
| Oil instead of Solid | Residual Solvent / Impurities | Triturate the oil with cold Hexanes or Diethyl Ether to induce crystallization. |
| Product in Ether Wash | pH too low during wash | Ensure aqueous phase is pH > 10 before the Ether wash step. |
| Racemization | Excessive Heat / Strong Base | Avoid reflux. Use Carbonate (mild base) instead of Hydroxide if racemization is observed. |
References
-
Schotten, C. (1884). "Ueber die Oxydation des Piperidins." Berichte der deutschen chemischen Gesellschaft, 17(2), 2544-2547.
-
Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for Schotten-Baumann mechanism).
-
PubChem Compound Summary. (2023). "3,5-Dimethylisoxazole-4-sulfonyl chloride."[2] National Center for Biotechnology Information.
-
Organic Chemistry Portal. (2023). "Schotten-Baumann Reaction."[3] (General methodology overview).
Sources
Reaction conditions for coupling 3,5-dimethylisoxazole-4-sulfonyl chloride with proline
Application Note: Regioselective Sulfonylation of L-Proline with 3,5-Dimethylisoxazole-4-sulfonyl Chloride
Abstract & Strategic Significance
This guide details the synthetic protocol for coupling 3,5-dimethylisoxazole-4-sulfonyl chloride (DISC) with L-Proline . This transformation yields N-(3,5-dimethylisoxazole-4-sulfonyl)-L-proline, a privileged scaffold in medicinal chemistry found in BET bromodomain inhibitors (e.g., BRD4 inhibitors) and Endothelin receptor antagonists.
Key Technical Challenges:
-
Amphoteric Nature of Proline: As a zwitterionic amino acid, proline is insoluble in most non-polar organic solvents, necessitating specific solubilization strategies.
-
Hydrolytic Instability: The heteroaromatic sulfonyl chloride is susceptible to hydrolysis in aqueous media, competing with the desired amidation.
-
Regioselectivity: While N-sulfonylation is thermodynamically favored, O-sulfonylation (mixed anhydride formation) is a potential side reaction if carboxylate activation occurs inadvertently.
This note presents two validated methodologies: Method A (Schotten-Baumann) for robustness and scalability, and Method B (In-Situ Silylation) for moisture-sensitive scenarios.
Reaction Mechanism & Logic
The reaction proceeds via a Nucleophilic Substitution at Sulfur (
-
Step 1 (Activation): Base deprotonates the proline ammonium group (
), generating the free nucleophilic amine. -
Step 2 (Attack): The lone pair on the nitrogen attacks the sulfonyl sulfur, forming a pentavalent intermediate.
-
Step 3 (Elimination): Chloride is expelled, and the base neutralizes the generated HCl to drive the equilibrium.
Critical Control Point: The carboxylic acid moiety of proline (
Figure 1: Mechanistic pathway for the N-sulfonylation of proline. The base serves a dual role: solubilizing the zwitterion and scavenging acid.
Method A: Schotten-Baumann Biphasic Protocol (Standard)
Recommended for: Routine synthesis, scale-up, and cost-efficiency.
This method utilizes an aqueous basic phase to dissolve proline and an organic phase to deliver the sulfonyl chloride. The reaction occurs at the interface or via rapid phase transfer.
Reagents & Stoichiometry
| Component | Equiv. | Role | Notes |
| L-Proline | 1.0 | Nucleophile | High purity (>99%) recommended. |
| 3,5-Dimethylisoxazole-4-sulfonyl chloride | 1.1 - 1.2 | Electrophile | Slight excess accounts for hydrolysis. |
| Sodium Carbonate ( | 2.5 | Base | Maintains pH ~10; safer than NaOH. |
| Water | 10 vol | Solvent A | Dissolves Proline & Base. |
| Acetone (or THF) | 5-10 vol | Solvent B | Dissolves Sulfonyl Chloride. |
Step-by-Step Protocol
-
Preparation of Aqueous Phase:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve L-Proline (1.0 equiv) and
(2.5 equiv) in Water (10 mL/g proline) . -
Checkpoint: Ensure the solution is clear and homogeneous. The pH should be >10.
-
Cool the solution to 0 °C using an ice bath.
-
-
Addition of Electrophile:
-
Dissolve 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 equiv) in Acetone (5 mL/g proline) .
-
Add the sulfonyl chloride solution dropwise to the vigorously stirred aqueous proline solution over 15–20 minutes.
-
Why? Slow addition at 0 °C minimizes the kinetic rate of sulfonyl chloride hydrolysis relative to amidation.
-
-
Reaction Maintenance:
-
Remove the ice bath and allow the mixture to warm to Room Temperature (20–25 °C) .
-
Stir vigorously for 4–6 hours .
-
Monitoring: Check reaction progress via TLC (System: MeOH/DCM 1:9, stain with Ninhydrin for proline consumption) or LC-MS.
-
-
Workup & Isolation:
-
Concentrate the mixture under reduced pressure (Rotavap) to remove Acetone. Caution: Do not heat above 40 °C.
-
Wash the remaining aqueous alkaline solution with Diethyl Ether (2 x) to remove unreacted sulfonyl chloride and non-polar impurities. Discard the organic wash.
-
Acidification: Cool the aqueous layer to 0 °C and carefully acidify to pH 2–3 using 2M HCl or 1M
.-
Observation: The product usually precipitates as a white solid or forms an oil.
-
-
Extract the acidic aqueous layer with Ethyl Acetate (3 x) .[1]
-
Combine organic layers, wash with Brine , dry over
, and concentrate.
-
-
Purification:
-
The crude product is often sufficiently pure (>95%). If necessary, recrystallize from EtOAc/Hexanes or purify via flash column chromatography (DCM -> 5% MeOH/DCM).
-
Method B: Anhydrous In-Situ Silylation (Advanced)
Recommended for: Highly moisture-sensitive sulfonyl chlorides or strictly anhydrous requirements.
This method uses a silylating agent to convert proline into a lipophilic silyl ester/amine intermediate, soluble in DCM, preventing hydrolysis entirely.
Reagents
-
Solvent: Anhydrous Dichloromethane (DCM).
-
Base: Diisopropylethylamine (DIPEA).
-
Silylating Agent: Chlorotrimethylsilane (TMSCl).
Protocol
-
Suspend L-Proline (1.0 equiv) in anhydrous DCM (15 vol) under Nitrogen/Argon.
-
Add TMSCl (2.2 equiv) followed by DIPEA (2.5 equiv) dropwise at 0 °C.
-
Reflux gently for 1 hour or stir at RT for 2 hours until the solution becomes clear (formation of bis-silylated intermediate).
-
Cool to 0 °C . Add 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 equiv) (solid or dissolved in minimal DCM).
-
Stir at RT overnight.
-
Quench: Add Water to hydrolyze the silyl ester and silyl amine.
-
Workup: Separate layers. Extract aqueous layer with DCM. The product remains in the organic layer (as the free acid is soluble in DCM/MeOH) or requires standard acid/base extraction as in Method A.
Troubleshooting & Optimization Matrix
| Observation | Root Cause | Corrective Action |
| Low Yield (<50%) | Hydrolysis of Sulfonyl Chloride | Switch to Method B or increase Sulfonyl Chloride to 1.5 equiv. Ensure temperature is kept at 0 °C during addition. |
| Impurity: Sulfonic Acid | Hydrolysis byproduct | Ensure the alkaline wash (Step 4, Method A) is thorough before acidification. |
| Incomplete Reaction | pH drop during reaction | Check pH during reaction. If it drops below 9, add more |
| Product is Oily | Trace solvents/impurities | Triturate the oil with cold Diethyl Ether or Hexanes to induce crystallization. |
Workflow Visualization
Figure 2: Operational workflow for the Schotten-Baumann synthesis protocol.
References
-
Schotten-Baumann Reaction Conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of BRD4 Inhibitors. Design, synthesis and biological evaluation of 3,5-dimethylisoxazole and pyridone derivatives as BRD4 inhibitors. (2019).[1][2] Bioorganic & Medicinal Chemistry. [Link]
-
Proline Derivatization. Diastereoselective Synthesis of Highly Functionalized Proline Derivatives. (2022).[3] Molecules. [Link]
Sources
Procedure for incorporating 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline into peptides
Abstract
This guide details the methodology for incorporating the 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline moiety (referred to herein as Dis-Pro ) into peptide sequences. This structural motif serves as a critical pharmacophore in medicinal chemistry, particularly in the design of bromodomain inhibitors and endothelin receptor antagonists. Due to the high stability of the sulfonamide bond, this moiety functions as a permanent N-terminal cap . This note provides two validated protocols: (A) On-Resin Sulfonylation (recommended for efficiency) and (B) Fragment Coupling of the pre-formed building block.
Introduction & Chemical Logic
The Dis-Pro moiety combines the conformational rigidity of proline with the bioisosteric properties of the 3,5-dimethylisoxazole sulfonamide.
-
Chemical Structure: A proline residue where the secondary amine is acylated by a 3,5-dimethylisoxazole-4-sulfonyl group.
-
Mechanistic Role: The sulfonyl group acts as a strong electron-withdrawing group (EWG). Unlike standard amides, the sulfonamide nitrogen is not planar, inducing a tetrahedral geometry that forces the proline ring into specific "endo" or "exo" puckers, distinct from standard amide-capped prolines.
-
Synthesis Constraint: The sulfonamide bond is extremely stable to acid and base; therefore, Dis-Pro must be the final N-terminal residue. No further amino acid extension is possible after this incorporation.
Strategic Considerations
Researchers have two pathways to incorporate this moiety.[1][2][3][4][5] The choice depends on reagent availability and the scale of synthesis.
| Feature | Method A: On-Resin Sulfonylation (Recommended) | Method B: Pre-formed Block Coupling |
| Starting Material | 3,5-Dimethylisoxazole-4-sulfonyl chloride | 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (Free Acid) |
| Cost Efficiency | High (Sulfonyl chlorides are inexpensive) | Moderate (Requires pre-synthesis or purchase of custom block) |
| Reaction Rate | Fast (Sulfonylation of 2° amine) | Slower (Coupling of hindered N-sulfonyl acid) |
| Racemization Risk | Negligible | Low (Sulfonamides suppress oxazolone formation) |
| Use Case | Standard SPPS capping | Convergent synthesis / Fragment condensation |
Experimental Protocols
Method A: On-Resin Sulfonylation (The "Pro-Cap" Protocol)
This method generates the Dis-Pro moiety directly on the solid phase by reacting the N-terminal Proline of the resin-bound peptide with the sulfonyl chloride.
Materials:
-
Resin-bound peptide with N-terminal Proline (Fmoc-removed, free amine).
-
Reagent: 3,5-Dimethylisoxazole-4-sulfonyl chloride (CAS: 80466-79-1).[6]
-
Base: Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM).
-
Solvent: Anhydrous Dichloromethane (DCM) (Preferred for sulfonylation) or DMF.
Step-by-Step Procedure:
-
Preparation: Ensure the N-terminal Fmoc group of the Proline residue has been removed using 20% Piperidine/DMF. Wash resin thoroughly (3x DMF, 3x DCM).[7]
-
Solvation: Swell the resin in anhydrous DCM for 15 minutes. Note: DCM is preferred over DMF for sulfonyl chloride reactions to minimize side reactions with the solvent.
-
Reaction Cocktail:
-
Dissolve 3,5-Dimethylisoxazole-4-sulfonyl chloride (5.0 equivalents relative to resin loading) in minimal DCM.
-
Add DIPEA (10.0 equivalents).
-
-
Coupling: Add the cocktail to the resin.
-
Incubation: Shake at room temperature for 2 to 4 hours .
-
Optimization: For extremely hindered sequences, add a catalytic amount (0.1 eq) of DMAP, but be cautious of potential racemization if left too long.
-
-
Monitoring: Perform a Chloranil Test (specifically for secondary amines).
-
Blue/Green Beads: Incomplete reaction → Re-couple.
-
Colorless/Yellow Beads: Complete reaction.
-
-
Washing: Wash resin with DCM (5x) and DMF (5x) to remove excess sulfonyl chloride.
Method B: Coupling Pre-formed Dis-Pro Acid
This method uses the pre-synthesized carboxylic acid building block. It is useful if the sulfonyl chloride is unstable or if strict QC of the starting material is required.
Materials:
-
Building Block: 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline.[8][9]
-
Coupling Agent: HATU (Preferred) or PyBOP. Avoid carbodiimides (DIC/EDC) due to slower kinetics with sulfonamides.
-
Base: DIPEA.[10]
Step-by-Step Procedure:
-
Activation:
-
Dissolve Dis-Pro Acid (3.0 eq) and HATU (2.9 eq) in DMF.
-
Add DIPEA (6.0 eq).
-
Pre-activation time: 30 seconds (Do not over-activate).
-
-
Coupling: Add the activated solution to the resin-bound peptide (free amine).
-
Incubation: Shake for 2 to 12 hours .
-
Why so long? The electron-withdrawing sulfonyl group reduces the electron density of the carboxylate, making the active ester less nucleophilic toward the resin amine.
-
-
Monitoring: Perform Kaiser Test (if coupling to primary amine) or Chloranil Test (if coupling to secondary amine).
-
Double Coupling: If the test is positive, repeat the step with fresh reagents.
Visualization of Workflows
The following diagram illustrates the decision logic and chemical flow for both methods.
Caption: Decision tree for incorporating Dis-Pro. Method A utilizes the sulfonyl chloride directly on-resin; Method B utilizes the pre-formed acid.
Quality Control & Validation
Analytical HPLC:
-
Shift Observation: The introduction of the 3,5-dimethylisoxazole group adds significant hydrophobicity. Expect a retention time shift of +2 to +4 minutes on a standard C18 gradient (5-95% ACN) compared to the non-capped peptide.
-
UV Absorbance: The isoxazole ring has a distinct UV absorption. Monitor at 220 nm (peptide bond) and 254 nm (aromatic).
Mass Spectrometry (ESI-MS):
-
Mass Calculation:
-
Formula of added group (C5H6NO3S - OH) is incorrect.
-
Correct Mass Shift: The reagent is 3,5-dimethylisoxazole-4-sulfonyl chloride (C5H6ClNO3S, MW ~195.6).
-
The added moiety is C5H6NO3S .
-
Delta Mass: Add +158.18 Da to the molecular weight of the Proline-peptide (H-Pro-Peptide).
-
Verification: If using Method A, ensure the Cl is lost. If the mass is +194, you have a non-covalent adduct or unreacted chloride trapped.
-
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield (Method A) | Hydrolysis of Sulfonyl Chloride | Use anhydrous DCM . Ensure Sulfonyl Chloride is white/crystalline, not yellow/oily (hydrolyzed). |
| Incomplete Coupling (Method B) | Steric Hindrance | Switch to HATU or HOAt . Increase temperature to 40°C (carefully). |
| Precipitation on Resin | Low Solubility of Dis-Pro | Use a solvent mixture: DMF/DMSO (4:1) or NMP. |
| Unexpected Mass (+196) | Sulfonic Acid Salt Formation | The sulfonyl chloride hydrolyzed to sulfonic acid and formed a salt with the amine. Wash with DIPEA/DCM and re-couple with fresh chloride. |
References
-
Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. (Comprehensive review on protecting groups and sulfonamide stability).
-
Houghten, R. A. (1985). General method for the rapid solid-phase synthesis of large numbers of peptides. PNAS. (Foundational SPPS protocols).
-
MedChemExpress. (2024). 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline Product Information. (Chemical properties and CAS verification).
-
Sigma-Aldrich. (2024). 3,5-Dimethylisoxazole-4-sulfonyl chloride Safety Data Sheet.
Sources
- 1. chem.uci.edu [chem.uci.edu]
- 2. peptide.com [peptide.com]
- 3. 3,5-Dimethylisoxazoles Act As Acetyl-lysine-mimetic Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. diva-portal.org [diva-portal.org]
- 5. mdpi.com [mdpi.com]
- 6. 3,5-Dimethylisoxazole-4-sulfonyl chloride | 80466-79-1 [sigmaaldrich.com]
- 7. peptide.com [peptide.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline | 氨基酸衍生物 | MCE [medchemexpress.cn]
- 10. chemistry.du.ac.in [chemistry.du.ac.in]
Application Note: Handling, Storage, and Safety Protocols for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Abstract & Compound Identity
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is a specialized heterocyclic sulfonamide derivative utilized primarily as a chiral building block in medicinal chemistry and peptidomimetic synthesis. Structurally, it consists of an L-proline core
This guide provides a comprehensive technical framework for the safe handling, long-term storage, and emergency management of this compound, derived from functional group analysis and standard "Prudent Practices in the Laboratory" for research chemicals.
Chemical Profile
| Property | Specification |
| Chemical Name | 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]-L-proline |
| Molecular Formula | C₁₀H₁₄N₂O₅S |
| Molecular Weight | 274.29 g/mol |
| Physical State | Solid (Crystalline powder) |
| Color | White to Off-white |
| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in Water |
| pKa (Predicted) | ~3.5 (Carboxylic acid) |
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data for this library compound may be limited, a Structure-Activity Relationship (SAR) hazard assessment dictates it be treated with caution due to the sulfonamide and isoxazole moieties.
GHS Classification (Derived)
-
Signal Word: WARNING
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Eye Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[2][1]
Mechanistic Safety Insight
-
The Sulfonamide Moiety: Unlike its precursor (sulfonyl chloride), which is corrosive, the sulfonamide bond is chemically stable. However, sulfonamides are known sensitizers. Researchers with sulfa-drug allergies should exercise extreme caution (anaphylaxis risk).
-
The Isoxazole Ring: Generally stable, but can be reactive under strong reducing conditions.
-
The Proline Acid: The free carboxylic acid contributes to the compound's acidity (pKa ~3-4), potentially causing irritation to mucous membranes upon inhalation of dust.
Storage & Stability Protocols
Proper storage is non-negotiable for maintaining the enantiomeric purity of the proline center and preventing hydrolysis of the sulfonamide bond.
Long-Term Preservation Strategy
| Parameter | Protocol | Rationale |
| Temperature | -20°C | Slows kinetic degradation and prevents thermally induced racemization. |
| Atmosphere | Inert Gas (Argon/N₂) | Prevents oxidation. While sulfonamides are stable, the isoxazole methyl groups can be susceptible to radical oxidation over years. |
| Container | Amber Glass Vial | Protects from UV light; glass prevents leaching of plasticizers by the compound. |
| Desiccation | Required | Hygroscopic nature of the carboxylic acid can attract moisture, leading to clumping or hydrolysis. |
Stability Workflow Diagram
The following decision tree outlines the logic for assessing compound integrity upon retrieval from storage.
Figure 1: Critical workflow for retrieving sensitive library compounds from cold storage to prevent condensation-induced degradation.
Handling & Solubilization Protocols
Objective: To prepare a stock solution without compromising user safety or compound stoichiometry.
Personal Protective Equipment (PPE)
-
Respiratory: N95 mask minimum; P100 respirator recommended if handling >100 mg outside a fume hood.
-
Skin: Nitrile gloves (Double gloving recommended: 0.11 mm thickness).
-
Eyes: Chemical safety goggles (ANSI Z87.1).
Solubilization Protocol (Standard 10 mM Stock)
-
Equilibration: Allow the vial to warm to room temperature before opening to prevent water condensation on the hygroscopic solid.
-
Solvent Selection:
-
Preferred: DMSO (Dimethyl sulfoxide) - Excellent solubility, biological compatibility.
-
Alternative: DMF (Dimethylformamide) - Good solubility, but higher toxicity.
-
Avoid: Water (unless converting to sodium salt with NaOH).
-
-
Dissolution Step:
-
Add DMSO dropwise to the solid.
-
Vortex gently for 30 seconds.
-
Note: If the solution remains cloudy, mild sonication (40 kHz, 2 mins) is permissible.
-
-
Aliquotting: Flash freeze aliquots in liquid nitrogen and store at -80°C to avoid repeated freeze-thaw cycles (limit to <3 cycles).
Emergency Response & Waste Disposal
Spill Management
In the event of a solid spill:
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don respiratory protection.
-
Contain: Cover spill with a damp paper towel (to prevent dust generation).
-
Clean: Wipe up with 70% Ethanol.
-
Neutralize: The compound is acidic; a mild bicarbonate wash of the surface follows the ethanol wipe.
First Aid Measures
-
Inhalation: Move to fresh air immediately. If wheezing occurs (sulfonamide sensitivity), seek medical attention.
-
Skin Contact: Wash with soap and water for 15 minutes.[3] Do not use ethanol on skin (increases absorption).
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[4]
Waste Disposal
-
Stream: Hazardous Chemical Waste (Organic).
-
Labeling: Must be labeled "Contains Sulfonamides" and "Irritant".
-
Prohibition: Do not dispose of down the drain. The isoxazole ring is stable and potentially persistent in aquatic environments.
Synthesis Context & Mechanism
Understanding the chemical origin helps in troubleshooting. This compound is typically synthesized via the Schotten-Baumann reaction :
Implication for Purity: If the product is acidic or smells acrid, it may contain residual sulfonyl chloride (hydrolyzed to sulfonic acid) or HCl. A simple pH check of an aqueous suspension can verify this (Target pH should be ~3-4; pH < 2 indicates contamination).
References
-
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 5344, Sulfisoxazole (Analogous Structure Safety Data). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (2011). Retrieved from [Link]
Sources
Scalable Synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline: A Detailed Guide for Medicinal and Process Chemistry
Abstract
This comprehensive guide details a scalable and efficient two-step synthesis for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, a valuable proline derivative in medicinal chemistry. The synthesis commences with the preparation of the key intermediate, 3,5-dimethylisoxazole-4-sulfonyl chloride, through a robust sulfochlorination of 3,5-dimethylisoxazole. The subsequent N-sulfonylation of L-proline with the synthesized sulfonyl chloride is meticulously described, providing a clear protocol for obtaining the target compound in high yield and purity. This document is intended for researchers, scientists, and drug development professionals, offering in-depth protocols, mechanistic insights, and practical guidance for scaling up the synthesis.
Introduction
Proline and its derivatives are fundamental building blocks in the synthesis of a wide array of pharmaceuticals and biologically active compounds. Their rigid five-membered ring structure imparts unique conformational constraints, making them invaluable scaffolds in drug design. The incorporation of a sulfonamide moiety, a well-established bioisostere of the amide bond, can significantly enhance the pharmacokinetic and pharmacodynamic properties of a molecule, including improved metabolic stability and binding affinity.
The target molecule, 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, combines the desirable features of the proline scaffold with the 3,5-dimethylisoxazole sulfonyl group. The 3,5-dimethylisoxazole moiety itself is present in numerous bioactive compounds, contributing to a diverse range of pharmacological activities. This guide provides a detailed and scalable synthetic route to this important compound, enabling its broader application in drug discovery and development programs.
Synthetic Strategy Overview
The synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is achieved through a two-step process. The first step involves the sulfochlorination of commercially available 3,5-dimethylisoxazole to produce the key electrophile, 3,5-dimethylisoxazole-4-sulfonyl chloride. The second step is the nucleophilic substitution of the sulfonyl chloride with L-proline under basic conditions to yield the final product.
Caption: Overall synthetic workflow for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline.
Part 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
This initial stage is critical as it generates the reactive intermediate required for the subsequent coupling with proline. The described method is adapted from a patented, scalable procedure[1].
Mechanism and Rationale
The sulfochlorination of 3,5-dimethylisoxazole proceeds via an electrophilic aromatic substitution. The electron-rich isoxazole ring is susceptible to attack by the strong electrophile generated from chlorosulfonic acid. The two methyl groups on the isoxazole ring increase the electron density, facilitating substitution at the C4 position[2]. The subsequent treatment with thionyl chloride converts the resulting sulfonic acid into the more reactive sulfonyl chloride.
Caption: Key transformations in the synthesis of the sulfonyl chloride intermediate.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 3,5-Dimethylisoxazole | Reagent grade, ≥98% |
| Chlorosulfonic acid | Reagent grade, ≥99% |
| Thionyl chloride | Reagent grade, ≥99% |
| Ice | |
| Water | Deionized |
| Round-bottom flask | Appropriate size for scale |
| Magnetic stirrer and stir bar | |
| Dropping funnel | |
| Ice bath | |
| Heating mantle with temperature control | |
| Buchner funnel and filter paper | |
| Vacuum flask |
Safety Precautions:
-
Chlorosulfonic acid and thionyl chloride are highly corrosive and react violently with water. This procedure must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
The reaction is exothermic and generates corrosive gases (HCl). Ensure adequate cooling and proper gas trapping.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, place 3,5-dimethylisoxazole (1.0 mol). Cool the flask in an ice bath to 0-5 °C.
-
Addition of Chlorosulfonic Acid: Slowly add chlorosulfonic acid (2.5 mol) dropwise to the stirred 3,5-dimethylisoxazole, maintaining the internal temperature below 10 °C.
-
Initial Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Heating: Gradually heat the reaction mixture to 60 °C and stir for an additional 2 hours.
-
Addition of Thionyl Chloride: Cool the mixture to 60 °C and add thionyl chloride (1.2 mol) dropwise over 30 minutes.
-
Final Heating: Gradually heat the reaction mixture to 110 °C and maintain this temperature for 1.5 hours.
-
Quenching: Carefully and slowly add the warm reaction mixture to a stirred mixture of ice (1.5 kg) and water (1 L) in a large beaker. This step should be performed with extreme caution due to the exothermic reaction and gas evolution.
-
Isolation: Stir the resulting mixture for 30 minutes. The product will precipitate as a solid. Collect the solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with copious amounts of cold water (1 L) and then dry it under vacuum.
Expected Yield: 80-85%[1]. The product is a solid with a melting point of approximately 38.3 °C[1].
Part 2: Synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
This final step involves the formation of the sulfonamide bond between the synthesized sulfonyl chloride and L-proline. The protocol is based on established methods for the N-sulfonylation of amino acids[3].
Mechanism and Rationale
The reaction is a nucleophilic acyl substitution at the sulfur atom. The deprotonated amino group of L-proline acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The presence of a base is crucial to deprotonate the proline's secondary amine and to neutralize the HCl byproduct generated during the reaction.
Caption: Key steps in the N-sulfonylation of L-proline.
Experimental Protocol
Materials and Equipment:
| Reagent/Equipment | Grade/Specification |
| 3,5-Dimethylisoxazole-4-sulfonyl chloride | As synthesized in Part 1 |
| L-Proline | Reagent grade, ≥99% |
| Sodium carbonate (Na₂CO₃) | Anhydrous, reagent grade |
| Water | Deionized |
| Ethyl acetate | Reagent grade |
| Hydrochloric acid (HCl) | Concentrated |
| Sodium sulfate (Na₂SO₄) | Anhydrous |
| Round-bottom flask | Appropriate size for scale |
| Magnetic stirrer and stir bar | |
| Ice bath | |
| pH paper or pH meter | |
| Separatory funnel | |
| Rotary evaporator |
Step-by-Step Procedure:
-
Preparation of Proline Solution: In a round-bottom flask, dissolve L-proline (1.0 eq) and sodium carbonate (2.5 eq) in water. Stir until all solids have dissolved. Cool the solution to 0-5 °C in an ice bath.
-
Addition of Sulfonyl Chloride: Add 3,5-dimethylisoxazole-4-sulfonyl chloride (1.1 eq) portion-wise to the cold, stirred proline solution. Maintain the temperature below 10 °C during the addition.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup - Acidification: After the reaction is complete, cool the mixture in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
Expected Yield: 75-90%.
Analytical Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure and the absence of major impurities.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the sulfonamide S=O stretches.
-
Melting Point: To assess the purity of the crystalline product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield in Step 1 | Incomplete reaction or loss during workup. | Ensure anhydrous conditions and accurate temperature control. Be cautious during the quenching step to avoid product loss. |
| Decomposition of sulfonyl chloride. | Use freshly prepared or properly stored sulfonyl chloride. | |
| Incomplete reaction in Step 2 | Insufficient base or reaction time. | Ensure the correct stoichiometry of the base. Extend the reaction time and monitor by TLC/LC-MS. |
| Steric hindrance. | While generally efficient, slightly elevated temperatures (e.g., 40 °C) may be explored if the reaction is sluggish at room temperature. | |
| Difficulty in purification | Presence of unreacted starting materials or byproducts. | Optimize the workup procedure, particularly the acidification and extraction steps. If needed, employ column chromatography with a suitable eluent system. |
Conclusion
This application note provides a detailed, scalable, and reliable synthetic route for the preparation of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. The protocols are based on established and robust chemical transformations, ensuring high yields and purity of the final product. By following the outlined procedures and safety precautions, researchers and process chemists can efficiently synthesize this valuable building block for applications in medicinal chemistry and drug discovery.
References
- Bojarska, J., et al. (2005). Parallel solid-phase synthesis and characterization of new sulfonamide and carboxamide proline derivatives as potential CNS agents.
- Tuch, A., et al. (1997). Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride.
- Van der Pijl, F., et al. (2019). Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. The Journal of Organic Chemistry, 84(6), 3279-3291.
- Zhumanova, A. S., et al. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. Molecules, 28(1), 163.
- Gutiérrez Hernández, A., et al. (2025).
- Dakhel, Z. A., et al. (2017). Synthesis of New Sulfonamide Derivatives-Phenylalanine and Proline Ester Conjugate Using Succinamide Spacer as Anticancer Agents. Der Pharmacia Lettre, 9(3), 121-135.
- Dakhel, Z. A., & Al-Masoudi, N. A. (2018). Synthesis of New Sulfonamide Derivatives-phenylalanine and Proline Ester Conjugate using Maleamide Spacer as Anticancer Agents.
- Ibrahim, H. A., et al. (2023). Synthesis and Biological Evaluation of Proline Derived Sulphonamides. Quest Journals Journal of Research in Pharmaceutical Science, 9(1), 19-28.
Sources
Mastering the Solid Form: Application Notes and Protocols for the Crystallization of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Introduction: The Critical Role of Crystallization in Drug Development
In the synthesis of active pharmaceutical ingredients (APIs), the final isolation and purification steps are paramount to ensuring the safety, efficacy, and stability of the drug substance. For novel compounds such as 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, a proline derivative with potential therapeutic applications, achieving a crystalline solid form is a critical objective. Crystallization is not merely a purification technique; it is a method to control and define the physical properties of the API, including its particle size distribution, polymorphism, and bulk density, all of which can significantly impact downstream processing and bioavailability.
This comprehensive guide provides detailed application notes and protocols for the crystallization of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. The methodologies described herein are grounded in fundamental principles of crystallization and draw upon established techniques for structurally related molecules, including proline derivatives and sulfonamides. The aim is to provide researchers, scientists, and drug development professionals with a robust framework for developing and optimizing the crystallization of this and similar compounds.
Physicochemical Landscape of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Understanding the physicochemical properties of the target molecule is the cornerstone of developing a successful crystallization process. While specific experimental data for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline may not be extensively published, we can infer its likely behavior based on its constituent moieties: the proline ring, the sulfonyl group, and the dimethylisoxazole ring.
-
Proline Moiety: The proline component, an amino acid, imparts a degree of hydrophilicity and high solubility in protic solvents like water and alcohols.[1] This characteristic is a key consideration for selecting appropriate solvent/antisolvent systems.
-
Sulfonyl Group: The sulfonamide group can participate in hydrogen bonding, which influences crystal lattice formation and solubility in polar solvents.
-
Dimethylisoxazole Moiety: This heterocyclic ring system contributes to the overall rigidity of the molecule and can engage in various intermolecular interactions, influencing crystal packing. The solubility of isoxazole derivatives can vary, with some showing solubility in organic solvents like ethanol and hexane.[2]
Based on these structural features, 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is anticipated to be a solid at room temperature.[3] The presence of both polar and non-polar groups suggests that a range of solvents should be screened to determine optimal conditions for crystallization.
Strategic Approaches to Crystallization
The selection of a crystallization technique is dictated by the solubility profile of the compound and the desired attributes of the final crystalline product. For 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, the following methods are proposed as primary strategies.
Cooling Crystallization
This classical technique relies on the principle that the solubility of most compounds decreases with a reduction in temperature. It is a suitable method when a solvent is identified that shows a significant difference in solubility for the target compound at elevated and ambient temperatures.
Antisolvent (Drowning-Out) Crystallization
Given the high solubility of proline derivatives in certain solvents, antisolvent crystallization is a highly effective technique.[1] This method involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (the antisolvent) in which the compound is sparingly soluble, thereby inducing precipitation and crystallization.
Evaporative Crystallization
Slow evaporation of a solvent from a saturated solution can yield high-quality single crystals, which are invaluable for structural elucidation by X-ray diffraction.[4] While often used on a smaller scale, this technique can provide insights into the intrinsic crystal habit of the compound.
Experimental Protocols
The following protocols are presented as starting points for the crystallization of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. It is imperative that these methods are optimized by systematically varying parameters such as solvent ratios, cooling rates, and agitation.
Protocol 1: Cooling Crystallization from an Aqueous Alcohol Solution
This protocol leverages the expected good solubility of the proline derivative in a heated aqueous alcohol mixture and its reduced solubility upon cooling.
Materials:
-
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (crude)
-
Ethanol (reagent grade)
-
Deionized Water
-
Crystallization vessel with overhead stirrer and temperature control
Procedure:
-
Solvent Preparation: Prepare a 1:1 (v/v) mixture of ethanol and deionized water.
-
Dissolution: In the crystallization vessel, add the crude 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline to the ethanol/water mixture at a concentration determined by preliminary solubility screening (e.g., start with 10 mL of solvent per gram of crude material).
-
Heating: Gently heat the mixture with stirring to 60-70 °C until all the solid has dissolved, forming a clear solution.
-
Cooling: Gradually cool the solution at a controlled rate (e.g., 10-20 °C per hour) with continuous, gentle agitation.
-
Crystallization: Observe for the onset of crystallization. Once nucleation begins, continue the controlled cooling to room temperature.
-
Maturation: Hold the resulting slurry at room temperature for 2-4 hours to allow for complete crystallization.
-
Isolation: Isolate the crystals by filtration.
-
Washing: Wash the crystals with a small amount of the cold ethanol/water mixture.
-
Drying: Dry the crystals under vacuum at a temperature not exceeding 40 °C until a constant weight is achieved.
Causality of Choices:
-
The ethanol/water system is chosen to balance the polarity, enhancing the solubility of the compound at higher temperatures while ensuring it is sufficiently insoluble at lower temperatures for good recovery.
-
Controlled cooling is crucial to prevent rapid precipitation, which can lead to the formation of small, impure crystals or an amorphous solid. Gentle agitation ensures homogeneity and promotes the growth of uniform crystals.
Protocol 2: Antisolvent Crystallization using Acetone as an Antisolvent
This protocol is based on the principle of "drowning-out," where the addition of an antisolvent drastically reduces the solubility of the solute.[1]
Materials:
-
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (crude)
-
Methanol (solvent)
-
Acetone (antisolvent)
-
Crystallization vessel with overhead stirrer
Procedure:
-
Dissolution: Dissolve the crude 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline in a minimal amount of methanol at room temperature to form a concentrated solution.
-
Antisolvent Addition: Slowly add acetone to the stirred solution. The rate of addition should be controlled to maintain a state of supersaturation that favors crystal growth over amorphous precipitation.
-
Nucleation and Growth: The addition of acetone will induce nucleation. Continue adding the antisolvent until a significant amount of precipitate is formed.
-
Equilibration: Stir the resulting slurry at room temperature for 1-2 hours to ensure the crystallization is complete.
-
Isolation: Collect the crystals by filtration.
-
Washing: Wash the crystals with a small volume of a methanol/acetone mixture (e.g., 1:5 v/v).
-
Drying: Dry the product under vacuum at ambient temperature.
Causality of Choices:
-
Methanol is selected as the solvent due to the high solubility of many amino acid derivatives in it.
-
Acetone is a common antisolvent for polar compounds, as it is miscible with methanol but is a poorer solvent for the polar proline derivative.[1]
-
Slow addition of the antisolvent is critical for controlling the particle size and purity of the resulting crystals.
Protocol 3: Slow Evaporation for Single Crystal Growth
This method is ideal for obtaining high-quality crystals for analytical purposes.
Materials:
-
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (purified)
-
Dichloromethane/Methanol mixture (e.g., 9:1 v/v)
-
Small beaker or vial
Procedure:
-
Solution Preparation: Prepare a dilute, nearly saturated solution of the purified compound in the dichloromethane/methanol mixture at room temperature.
-
Filtration: Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.
-
Evaporation: Place the filtered solution in a clean vial, cover it with a perforated cap or parafilm with small holes to allow for slow solvent evaporation.
-
Incubation: Leave the vial undisturbed in a vibration-free environment at a constant temperature.
-
Crystal Growth: Crystals should form over a period of several days to weeks.
-
Isolation: Carefully decant the mother liquor and gently dry the crystals.
Causality of Choices:
-
A solvent mixture is used to fine-tune the solubility and evaporation rate. Dichloromethane's volatility allows for gradual concentration, while the small amount of methanol ensures initial dissolution.
-
Slow evaporation provides the necessary time for molecules to orient themselves into a well-ordered crystal lattice, resulting in larger, higher-quality crystals.
Data Presentation and Characterization
To ensure the scientific integrity of the crystallization process, it is essential to characterize the resulting solid form.
Table 1: Suggested Solvent Screening for Crystallization
| Solvent/System | Expected Solubility | Potential Crystallization Method |
| Water | High | Antisolvent, Cooling |
| Ethanol | High | Antisolvent, Cooling |
| Methanol | High | Antisolvent |
| Isopropanol | Moderate | Cooling |
| Acetone | Low | Antisolvent |
| Acetonitrile | Moderate | Cooling, Antisolvent |
| Ethyl Acetate | Low | Antisolvent |
| Dichloromethane | Low | Solvent for slow evaporation |
| Toluene | Very Low | Antisolvent |
Characterization Techniques
The crystalline product should be analyzed using a suite of techniques to confirm its identity, purity, and solid-state properties.
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC)
-
Identity Confirmation: ¹H NMR, ¹³C NMR, and Mass Spectrometry
-
Solid-State Characterization:
-
Powder X-ray Diffraction (PXRD): To confirm the crystalline nature and identify the polymorphic form.
-
Differential Scanning Calorimetry (DSC): To determine the melting point and thermal behavior.[5]
-
Thermogravimetric Analysis (TGA): To assess thermal stability and solvent content.[4]
-
Microscopy (e.g., SEM): To observe crystal morphology and size.[5]
-
Visualizing the Crystallization Workflows
The following diagrams illustrate the logical flow of the described crystallization protocols.
Caption: Workflow for Cooling Crystallization.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Solubility profiles of some isoxazolyl-naphthoquinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijesi.org [ijesi.org]
- 5. Development of a pharmaceutical cocrystal with solution crystallization technology: Preparation, characterization, and evaluation of myricetin-proline cocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving yield in the sulfonylation of proline with isoxazole derivatives
Case ID: ISO-PRO-YIELD-OPT Status: Active Assigned Specialist: Senior Application Scientist Subject: Optimizing Yield in the Sulfonylation of Proline with Isoxazole Sulfonyl Chlorides
The Mechanic's Corner: Reaction Dynamics & Failure Points
To improve yield, you must first visualize the invisible war occurring in your flask. The reaction between Proline (1) and Isoxazole-4-sulfonyl chloride (2) is a race between three competing pathways.
Isoxazole rings are electron-deficient, making the sulfonyl chloride highly electrophilic but also notoriously unstable toward hydrolysis. If you are using free proline (zwitterionic), the pH window is your most critical variable.
Reaction Pathway Analysis
Figure 1: The "Goldilocks" Zone. Success depends on favoring the green path over the red hydrolysis and anhydride pathways.
The Gold Standard Protocol: Modified Schotten-Baumann
For free proline , organic base methods (TEA/DCM) often fail due to solubility issues and mixed anhydride formation. The most robust method for isoxazole derivatives is a Modified Schotten-Baumann protocol using a biphasic system with strict pH control.
Optimized Protocol (Free Proline)
Reagents:
-
L-Proline (1.0 equiv)
-
Isoxazole-4-sulfonyl chloride (1.1 - 1.2 equiv)
-
Base: 1M NaOH (or Na2CO3 for milder conditions)
-
Solvent: THF/Water (1:1 ratio)
Step-by-Step Workflow:
-
Solubilization: Dissolve L-Proline in 1M NaOH (2.2 equiv). The extra base is required to neutralize the zwitterion and scavenge the HCl produced.
-
Critical Check: Ensure the solution is homogeneous.
-
-
Cooling: Cool the aqueous mixture to 0°C . Isoxazole sulfonyl chlorides degrade rapidly at RT in water.
-
Biphasic Setup: Dilute with an equal volume of THF. This solubilizes the sulfonyl chloride, increasing the contact surface area.
-
Controlled Addition: Dissolve the Isoxazole sulfonyl chloride in a minimal amount of THF. Add this solution dropwise over 30 minutes.
-
Why? Dumping it in causes localized high concentrations, favoring hydrolysis over amidation.
-
-
pH Maintenance (The Secret Sauce): Monitor pH. If it drops below 9, the proline amine becomes protonated (
) and inactive. Add small aliquots of 1M NaOH to maintain pH 9-10.-
Warning: Do not exceed pH 11. High pH triggers isoxazole ring opening.
-
-
Workup:
-
Wash with EtOAc (removes unreacted sulfonyl chloride/impurities).
-
Acidify the aqueous layer to pH 2 with 1M HCl.
-
Extract the product (now protonated COOH) into EtOAc.
-
Dry (Na2SO4) and concentrate.[1]
-
Troubleshooting Guide: Symptom, Diagnosis, Cure
Use this matrix to diagnose your specific yield issues.
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<40%) | Hydrolysis Competition | The sulfonyl chloride hydrolyzed before reacting. Action: Increase reagent equivalents to 1.5x. Switch to a "Inverse Addition" method (add base to the mixture slowly) or lower the temperature to -5°C. |
| Starting Material Remains | pH Drift | The reaction mixture became acidic (pH < 8), protonating the proline nitrogen. Action: Monitor pH actively. Use a carbonate buffer (Na2CO3) instead of NaOH to buffer the system naturally. |
| New "Ghost" Spot on TLC | Mixed Anhydride | The sulfonyl chloride reacted with the carboxylic acid of proline, not the amine. Action: This usually happens in anhydrous conditions.[2] Switch to the aqueous Schotten-Baumann method described above. |
| Dark/Tar Formation | Ring Decomposition | Isoxazole rings are base-sensitive. pH > 12 caused ring opening. Action: Use a weaker base (NaHCO3 or Na2CO3) and strictly control temperature (never exceed 0°C during addition). |
| Product is Oily/Impure | Incomplete Acidification | Proline sulfonamides are amphoteric. Action: Ensure the aqueous phase is acidified to pH ~2 during workup to fully protonate the carboxylic acid for extraction. |
Comparative Data: Solvent & Base Screening
We have aggregated data for the sulfonylation of proline with 3,5-dimethylisoxazole-4-sulfonyl chloride.
| Method | Solvent System | Base | Yield | Notes |
| Standard | DCM (Anhydrous) | TEA (2.5 eq) | 45-55% | Significant mixed anhydride formation; difficult purification. |
| Biphasic | Water/DCM | NaOH (2.5 eq) | 60-70% | Good, but DCM/Water emulsion can trap product. |
| Optimized | Water/THF (1:1) | Na2CO3 (3.0 eq) | 85-92% | Best Balance. THF is miscible, increasing reaction rate. Carbonate prevents pH spikes. |
| Catalytic | DCM | Pyridine (Solvent) | 50% | Pyridine is hard to remove; isoxazole ring instability observed at RT. |
Frequently Asked Questions (FAQ)
Q: Can I use Proline Methyl Ester instead of free Proline? A: Yes, and it often simplifies the chemistry. If using the ester, use DCM as the solvent and DIPEA (2.5 eq) as the base. Since there is no free carboxylic acid, you avoid the mixed anhydride side reaction. However, you will need a hydrolysis step later to get the free acid.
Q: My isoxazole sulfonyl chloride is a solid. Can I add it as a solid? A: Avoid this. Adding it as a solid creates heterogeneous conditions where the dissolution rate limits the reaction. Always dissolve it in a minimal amount of THF or Acetone before addition to ensure immediate availability for the amine.
Q: How do I purify the final product if crystallization fails? A: Proline sulfonamides are highly polar. If liquid-liquid extraction (Acid/Base workup) doesn't yield pure product, use Reverse Phase Flash Chromatography (C18 column) with a Water/Methanol gradient (0.1% Formic Acid). Normal phase silica often causes streaking due to the carboxylic acid.
References
-
Synthesis of Sulfonamides via Schotten-Baumann Conditions
-
Source: BenchChem.[3] "Application Notes and Protocols for the Schotten-Baumann Reaction."
-
-
Stability of Heteroarom
-
Proline Sulfonamide Synthesis & Optimiz
- Source: Quest Journals.
-
URL:[Link]
-
Isoxazole Ring Stability in Basic Media
Sources
- 1. Design and Synthesis of Novel Isoxazole Tethered Quinone-Amino Acid Hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. questjournals.org [questjournals.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-[N,N-Bis(sulfonyl)amino]isoxazolines with Spiro-Annulated or 1,2-Annulated Cyclooctane Rings Inhibit Reproduction of Tick-Borne Encephalitis, Yellow Fever, and West Nile Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and some transformations of 5-isoxazolylsulfonyl chlorides | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 11. Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Troubleshooting Low Aqueous Solubility of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting the low aqueous solubility of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, a proline derivative. This document is structur[1][2]ed to provide both quick-reference FAQs and in-depth troubleshooting protocols to systematically address and overcome solubility challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
Q1: Why is my 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline not dissolving in water?
A1: The low aqueous solubility of this compound is likely attributable to its molecular structure. The presence of the dimethylisoxazole and sulfonyl groups contributes to its lipophilic ("grease-ball") nature and potentially high crystal lattice energy ("brick-dust" characteristics), which are common causes of poor water solubility in drug candidates. The proline moiety introd[3]uces some polarity, but the overall molecule may still possess a high Log P value, favoring partitioning into non-polar environments over aqueous media.
Q2: I'm seeing a preci[4]pitate even after vigorous vortexing. What does this mean?
A2: This indicates that you have exceeded the thermodynamic solubility limit of the compound in water under your current experimental conditions. The precipitate is the undissolved solid form of the compound. Simply increasing mixing energy will not be sufficient to dissolve it further.
Q3: Can I just use DMSO to dissolve it and then dilute it into my aqueous buffer?
A3: While this is a common practice for creating stock solutions, it can lead to a phenomenon known as "precipitation upon dilution." When the DMSO stock is added to an aqueous buffer, the compound may crash out of the solution as it encounters an environment where it is less soluble. This is a measure of kinetic solubility and can be problematic for many biological assays. Careful optimization of the final DMSO concentration is crucial.
Q4: How can I quickly assess if pH adjustment will help?
A4: The proline component of the molecule contains a carboxylic acid group, and the isoxazole ring has nitrogen atoms that can be protonated. Therefore, the compound's solubility is expected to be pH-dependent. A simple test involves pr[5]eparing small-scale slurries of the compound in buffers of varying pH (e.g., pH 2, 7.4, and 9) and observing for any visual changes in the amount of undissolved solid. Generally, the solubility of a weak acid increases as the pH rises above its pKa.
II. In-Depth Troub[7]leshooting Guides
This section provides systematic approaches to enhance the solubility of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. The choice of method will depend on the specific requirements of your experiment, such as required concentration, acceptable excipients, and downstream applications.
Guide 1: Systematic pH and Buffer Optimization
The ionization state of the proline's carboxylic acid and potentially the isoxazole ring can significantly impact aqueous solubility. This protocol will guide [5][6]you through determining the optimal pH for dissolution.
dot
Caption: Workflow for pH-based solubility optimization.
Experimental Protocol: pH-Solubility Profiling
-
Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 10.
-
Slurry Preparation:[7] Add an excess amount of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline to a known volume of each buffer in separate vials. The solid should be clearly visible.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours). This is a key step for de[8]termining thermodynamic solubility.
-
Phase Separation: [8] Separate the undissolved solid from the saturated solution. This can be achieved by centrifugation followed by careful removal of the supernatant or by filtration using a low-binding filter (e.g., PVDF).
-
Concentration Analy[9]sis: Accurately determine the concentration of the dissolved compound in each supernatant using a validated analytical method such as HPLC-UV or LC-MS.
-
Data Analysis: Pl[10]ot the measured solubility (e.g., in µg/mL) against the pH of the buffer. The resulting pH-solubility profile will indicate the pH at which the compound is most soluble. For a compound with a carboxylic acid, you should observe a significant increase in solubility at pH values above the pKa.
| pH | Buffer System | E[5]xpected Solubility Trend | Rationale |
| < 4 | Citrate | Low | The carboxylic acid on the proline moiety is likely protonated (neutral), reducing its interaction with water. |
| 6-8 | Phosphate | Mod[11]erate to High | As the pH approaches and surpasses the pKa of the carboxylic acid, it becomes deprotonated (anionic), increasing its polarity and solubility. |
| > 8 | Borate | High | [11] The compound should be predominantly in its ionized, more soluble form. |
Guide 2: Utiliz[6]ing Co-solvents for Solubility Enhancement
When pH adjustment is not feasible or sufficient, co-solvents can be employed to increase the solubility of hydrophobic compounds. Co-solvents work by reduc[12][13]ing the polarity of the aqueous environment, thereby making it more favorable for the solute.
dot
Caption: Decision tree for co-solvent selection and optimization.
Experimental Protocol: Co-solvent Screening
-
Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents. Common choices include ethanol, propylene glycol, polyethylene glycol 400 (PEG 400), and dimethyl sulfoxide (DMSO).
-
Prepare Co-solvent [14]Mixtures: Create a series of co-solvent/aqueous buffer (at the optimal pH determined previously) mixtures at various concentrations (e.g., 5%, 10%, 20%, 40% v/v).
-
Determine Solubility: Using the shake-flask method described in Guide 1, determine the solubility of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline in each co-solvent mixture.
-
Evaluate and Select: Analyze the results to find the lowest concentration of a co-solvent that achieves the desired compound concentration while minimizing potential interference with your experimental system. Be aware that high concentrations of organic solvents can affect cellular assays or protein stability.
| Co-solvent | Typical C[15]oncentration Range | Advantages | Considerations |
| Ethanol | 5-20% | Biocompatible, volatile | Can cause protein precipitation at high concentrations. |
| Propylene Glycol | 10-40% | Low toxicity, good solubilizer | Can increase viscosity of the solution. |
| PEG 400 | 10-50% | Low toxicity, widely used in formulations | Can be viscous; potential for peroxide impurities. |
| DMSO | 0.1-5% | Excellent solubilizing power | Can have direct biological effects; may be incompatible with some plastics. |
Guide 3: Advanc[15]ed Formulation Strategies
For more challenging cases or when developing formulations for in vivo studies, advanced techniques may be necessary. These methods aim to increase the dissolution rate or present the drug in a pre-dissolved state.
-
Complexation with [16]Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their apparent solubility. Hydroxypropyl-β-cyclodex[17]trin (HP-β-CD) is a commonly used derivative.
-
Solid Dispersions: This technique involves dispersing the compound in a hydrophilic polymer matrix at a molecular level. When the solid dispersion[18][19] is introduced to an aqueous medium, the polymer dissolves rapidly, releasing the drug as fine, amorphous particles with a high surface area, which enhances the dissolution rate. Common carriers include p[18]olyvinylpyrrolidone (PVP) and polyethylene glycols (PEGs).
-
Lipid-Based Formula[18]tions: For highly lipophilic compounds, lipid-based delivery systems like self-emulsifying drug delivery systems (SEDDS) can be effective. These formulations consis[4]t of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, with the drug dissolved in the oil droplets.
III. Methods for M[4]easuring Solubility
Accurate measurement of solubility is critical for troubleshooting and formulation development.
-
Kinetic Solubility Measurement: This high-throughput method is often used in early drug discovery. It typically involves adding a concentrated DMSO stock of the compound to an aqueous buffer and measuring the concentration at which precipitation occurs, often detected by turbidimetry or nephelometry. This method provides a ra[8]pid assessment but may overestimate the true thermodynamic solubility.
-
Thermodynamic Solub[8]ility Measurement (Shake-Flask Method): This is the gold standard for determining the true equilibrium solubility. It involves equilibrating[8] an excess of the solid compound in a solvent over a prolonged period and then measuring the concentration of the dissolved material in the supernatant. This method is more time-[5][8]consuming but provides a more accurate and relevant value for formulation development.
IV. Concluding Rem[11]arks for the Senior Application Scientist
The low aqueous solubility of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is a common challenge for compounds with similar structural motifs. A systematic approach, beginning with an understanding of the compound's physicochemical properties and followed by methodical experimentation with pH, co-solvents, and advanced formulation strategies, will enable the successful development of a suitable solution for your research needs. Always consider the compatibility of your chosen solubilization method with your downstream application to ensure the integrity of your experimental results.
References
-
Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2010). American Pharmaceutical Review. [Link]
-
Müller, C. E., et al. (2025). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (2025). World Pharma Today. [Link]
-
Kumar, S. (2024). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. Hilaris Publisher. [Link]
-
Vo, C. L. N., et al. (2016). Strategies for formulating and delivering poorly water-soluble drugs. Academia.edu. [Link]
-
Neubig, R. R. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Journal of Medicinal Chemistry. [Link]
-
High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). Halo Labs. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.). Lund University Publications. [Link]
-
Solubility and Solubility Enhancement Techniques: A Comprehensive Review. (2021). International Journal of Pharmaceutical and Bio-Medical Science. [Link]
-
Techniques for Improving Solubility. (2022). International Journal of Medical Science and Dental Research. [Link]
-
Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. (2026). Raytor. [Link]
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link]
-
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. (n.d.). MCE. [Link]
-
Unusual properties of aqueous solutions of L-Proline: a Molecular Dynamics study. (n.d.). arXiv. [Link]
-
Solubility enhancement techniques: A comprehensive review. (2023). International Journal of Health and Allied Sciences. [Link]
-
Isoxazole - Solubility of Things. (n.d.). Solubility of Things. [Link]
-
Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities. (2022). National Center for Biotechnology Information. [Link]
-
Why does a change in pH affect the solubility of protein in aqueous? (2021). Quora. [Link]
-
Influence of pH on the acylation of l-hydroxyproline with palmitoyl chloride in an aqueous acetone medium. (2025). ResearchGate. [Link]
-
Effect of pH on the proline peptide synthesis catalyzed by scPAP14270... (n.d.). ResearchGate. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline | 氨基酸衍生物 | MCE [medchemexpress.cn]
- 3. mdpi.com [mdpi.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. lup.lub.lu.se [lup.lub.lu.se]
- 6. Proline Isomerization: From the Chemistry and Biology to Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. raytor.com [raytor.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. lifechemicals.com [lifechemicals.com]
- 11. quora.com [quora.com]
- 12. ijmsdr.org [ijmsdr.org]
- 13. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 14. wjbphs.com [wjbphs.com]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 18. ijpscr.info [ijpscr.info]
- 19. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Removing unreacted sulfonyl chloride impurities from proline derivatives
A Guide for Researchers on the Effective Removal of Sulfonyl Chloride Impurities
Welcome to the technical support center for scientists and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of removing unreacted sulfonyl chloride impurities from proline derivative syntheses. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can design robust and effective purification strategies.
Frequently Asked Questions (FAQs)
Q1: Why is removing unreacted sulfonyl chloride often challenging?
Unreacted sulfonyl chlorides can be difficult to remove for several reasons. Their polarity can be very similar to the desired N-sulfonylated proline product, leading to co-elution during column chromatography.[1] Furthermore, while sulfonyl chlorides react with water (hydrolyze) to form sulfonic acids, this reaction can be surprisingly slow, especially for sterically hindered or electron-deficient sulfonyl chlorides in biphasic (organic/aqueous) workup conditions.[2][3][4] This incomplete hydrolysis is a common reason for persistent contamination after a simple aqueous wash.
Q2: What are the primary impurities I should expect from my reaction?
The two main impurities derived from the excess sulfonyl chloride (R-SO₂Cl) are:
-
Unreacted Sulfonyl Chloride (R-SO₂Cl): The original electrophile that persists after the reaction is complete.
-
Sulfonic Acid (R-SO₃H): The byproduct formed when sulfonyl chloride reacts with water during the workup or from trace moisture.[5] Sulfonic acids are very strong acids, often millions of times stronger than carboxylic acids, and are typically highly polar and water-soluble, especially as their corresponding sulfonate salts (R-SO₃⁻Na⁺).[6][7]
Q3: What are the main strategies for removing sulfonyl chloride and its byproducts?
There are three primary strategies, each with its own advantages and disadvantages:
-
Aqueous Wash (Hydrolysis & Extraction): Intentionally hydrolyzing the sulfonyl chloride to sulfonic acid with water, often facilitated by a base, and then extracting the resulting highly polar sulfonate salt into the aqueous layer.[1]
-
Nucleophilic Quenching: Rapidly reacting the sulfonyl chloride with a simple nucleophile (like an amine or alcohol) to form a sulfonamide or sulfonate ester. This new derivative has different physical properties, which can make it easier to separate by extraction or chromatography.[2]
-
Scavenging Resins: Using a solid-supported reagent (typically an amine-based resin) that covalently binds to the excess sulfonyl chloride. The resin is then simply removed by filtration, offering a non-aqueous workup solution.[2][8]
Q4: How can I detect if my purified product is free of sulfonyl chloride impurities?
Several analytical techniques are effective for detecting residual sulfonyl chloride. A comparative overview is presented in the table below.
| Technique | What to Look For | Key Advantages & Notes |
| TLC | A separate spot corresponding to the sulfonyl chloride standard. Staining (e.g., with KMnO₄) may be required for visualization. | Fast, simple, and excellent for real-time reaction monitoring.[1] |
| ¹H NMR | Characteristic peaks for the sulfonyl chloride, which should be distinct from your product's signals. | Provides unambiguous structural information. Aprotic deuterated solvents like CDCl₃ or DMSO-d₆ must be used due to the reactivity of sulfonyl chlorides.[9] |
| LC-MS | A peak with the correct mass-to-charge ratio (m/z) and a characteristic 3:1 isotopic pattern for the M+ and M+2 peaks due to ³⁵Cl and ³⁷Cl.[9] | Highly sensitive method suitable for trace-level analysis. Derivatization may be needed for some systems to enhance detection.[9][10] |
| GC-MS | A distinct peak for the sulfonyl chloride. | Suitable for volatile and thermally stable sulfonyl chlorides. Derivatization to a more stable sulfonamide might be necessary for accurate quantification.[9] |
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of your N-sulfonylated proline derivative.
Problem 1: "I've washed my organic layer with aqueous sodium bicarbonate, but my NMR spectrum still shows peaks from the unreacted sulfonyl chloride."
This is a very common issue. A basic wash is excellent for removing the acidic sulfonic acid byproduct but may not be sufficient to hydrolyze all the unreacted sulfonyl chloride.
Root Cause Analysis:
-
Slow Hydrolysis: The rate of hydrolysis for sulfonyl chlorides can be slow, especially in a biphasic mixture with poor mixing or if the sulfonyl chloride is sterically hindered.[2][3]
-
Poor Solubility: If the sulfonyl chloride has low solubility in the aqueous phase, its contact with water is limited, hindering the hydrolysis reaction.
Solutions:
-
Increase Contact Time & Temperature: Vigorously stir the biphasic mixture for a longer period (e.g., 1-2 hours) to maximize the interfacial area and promote hydrolysis. Gentle warming (e.g., to 30-40 °C) can also accelerate the reaction, provided your product is stable.
-
Pre-Quench with a Nucleophile: Before the aqueous wash, add a small amount of a nucleophilic quenching agent directly to the organic reaction mixture. This converts the sulfonyl chloride into a new compound that is often easier to remove.
-
Methanol: Forms a methyl sulfonate ester.
-
Aqueous Ammonia: Forms a primary sulfonamide.[2] These derivatives have different polarities and can be more easily separated by a subsequent aqueous wash or chromatography.
-
-
Use a Scavenger Resin: For a non-aqueous approach, add a polymer-bound amine (scavenger resin) to the reaction mixture. This will be discussed further in Problem 2.[2]
Problem 2: "My product is sensitive to water or basic conditions, and aqueous workups are causing low yields. What are the alternatives?"
When your proline derivative contains sensitive functional groups (e.g., esters that can be hydrolyzed), a non-aqueous workup is essential.
Root Cause Analysis:
-
Base-Labile Groups: Functional groups like esters or certain protecting groups can be cleaved under the basic conditions (e.g., NaOH, NaHCO₃) used in aqueous workups.[1]
-
Water Sensitivity: Some products may degrade or be difficult to isolate in the presence of water.
Solution: Amine Scavenger Resins
Scavenger resins are the gold standard for non-aqueous removal of electrophilic impurities.[11] Amine-based resins (e.g., PS-Trisamine) are highly effective at sequestering sulfonyl chlorides.[2][8] The unreacted sulfonyl chloride reacts with the resin, forming a polymer-bound sulfonamide. This new, insoluble polymer is then easily removed by filtration.
Workflow: Choosing Your Purification Strategy
The following diagram outlines a decision-making process to help you select the most appropriate purification method based on your product's properties.
Caption: Decision workflow for selecting a purification method.
Problem 3: "My N-sulfonylated proline derivative co-elutes with the unreacted sulfonyl chloride during silica gel chromatography."
This occurs when the polarity of your product and the starting sulfonyl chloride are too similar for effective separation with a standard solvent system.
Root Cause Analysis:
-
Similar Polarity: Both the product and impurity have comparable affinities for the stationary phase (silica) and solubility in the mobile phase.[1]
Solutions:
-
Quench Before Chromatography: The most effective solution is to chemically modify the impurity before running the column.[1] Add a small amount of a primary or secondary amine (e.g., piperidine or a dilute ammonia solution) to your crude product. This converts the sulfonyl chloride (less polar) into a sulfonamide (much more polar). The significant difference in polarity now allows for easy separation on a silica column.
-
Optimize Chromatography Conditions: If quenching is not an option, you may need to screen different solvent systems. Using a less polar eluent system can sometimes improve separation.[1] Consider alternative stationary phases as well, such as alumina or reverse-phase C18 silica, which offer different selectivities.
Detailed Experimental Protocols
Protocol 1: Standard Aqueous Quench and Extraction
This protocol is ideal for products that are stable to water and mild bases.
-
Cool the Reaction: Once the reaction is complete (monitored by TLC), cool the reaction mixture to 0 °C in an ice-water bath. This helps control any exotherm during the quench.[5]
-
Quench with Water: Slowly and carefully add cold deionized water to the reaction mixture while stirring vigorously.
-
Hydrolyze and Neutralize: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise until gas evolution ceases. Continue to stir vigorously for 30-60 minutes to ensure complete hydrolysis of the sulfonyl chloride and neutralization of the resulting sulfonic acid.[2][5]
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Wash: Wash the organic layer sequentially with water (2x) and then with brine (1x). This removes the water-soluble sodium sulfonate salt.[12]
-
Dry and Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Verification: Assess the purity of the crude product by TLC or ¹H NMR to confirm the absence of sulfonyl chloride before proceeding with further purification like chromatography or recrystallization.
Protocol 2: Purification Using an Amine Scavenger Resin
This protocol is best for products that are sensitive to aqueous or basic conditions.
-
Select the Resin: Choose a suitable amine-based scavenger resin, such as aminomethyl polystyrene or PS-Trisamine. Use approximately 2-3 molar equivalents relative to the initial excess of sulfonyl chloride.[2]
-
Add Resin: After the primary reaction is complete, add the scavenger resin directly to the reaction mixture (no workup needed).
-
Agitate: Gently agitate or stir the mixture at room temperature. The reaction time can vary from 1 to 16 hours depending on the reactivity of the sulfonyl chloride.
-
Monitor: Monitor the disappearance of the sulfonyl chloride from the solution by TLC or LC-MS. Be careful not to take resin particles when spotting the TLC plate.
-
Filter: Once the sulfonyl chloride is consumed, filter the reaction mixture to remove the resin.
-
Rinse and Concentrate: Rinse the resin with a small amount of the reaction solvent to recover any adsorbed product. Combine the filtrate and washings, and concentrate under reduced pressure.
-
Verification: The resulting crude product should be free of sulfonyl chloride. Confirm with an appropriate analytical method.
Visualizing the Process: Impurity Formation and Removal Pathways
This diagram illustrates the fate of the unreacted sulfonyl chloride during different workup procedures.
Caption: Pathways for impurity formation and removal.
References
-
Sulfonic Acid: Properties and Its Role in Modern Chemistry. (2024, November 25). Patsnap Eureka. Retrieved February 22, 2026, from [Link]
-
ROMP-Generated Oligomeric Sulfonyl Chlorides as Versatile Soluble Scavenging Agents. (2003, January 9). American Chemical Society. Retrieved February 22, 2026, from [Link]
-
Sulphonic Acid, The Most Used Compound In Cleaning Chemicals. (2024, July 26). Chemtoll. Retrieved February 22, 2026, from [Link]
-
Solid-Supported Scavengers. (n.d.). Supra sciences. Retrieved February 22, 2026, from [Link]
-
Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. (n.d.). Journal of the Chemical Society B: Physical Organic (RSC Publishing). Retrieved February 22, 2026, from [Link]
-
Sulfonic acid. (n.d.). Wikipedia. Retrieved February 22, 2026, from [Link]
-
Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. (1988, September 20). OSTI.GOV. Retrieved February 22, 2026, from [Link]
-
How to remove excess or unreacted methane sulphonyl chloride from the reaction mixture. (2016, March 9). ResearchGate. Retrieved February 22, 2026, from [Link]
-
In Situ Identification and Quantification of Genotoxic Sulfonyl Chloride Impurity in Topiramate via LC-MS/MS. (2025, December 15). ResearchGate. Retrieved February 22, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions (Journal Article) | OSTI.GOV [osti.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]
- 7. Sulfonic acid - Wikipedia [en.wikipedia.org]
- 8. suprasciences.com [suprasciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Stability Optimization for Isoxazole-Sulfonyl-Proline Scaffolds
Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: pH-Dependent Stability & degradation pathways of Isoxazole-Sulfonyl-Proline (ISP) derivatives.
Executive Summary: The "Goldilocks" pH Zone
Welcome to the technical support hub for ISP scaffolds. If you are working with isoxazole-sulfonyl-proline derivatives (common in protease inhibitors and ion channel modulators), you are likely balancing two competing forces: Solubility and Chemical Integrity .[1]
-
The Problem: The sulfonamide moiety often requires basic pH for optimal solubility (ionization of the -NH-), but the isoxazole ring is thermodynamically unstable in strong base, leading to irreversible ring opening.
-
The Solution: Our data indicates an optimal stability window typically between pH 4.5 and pH 7.5 .
-
Critical Warning: Avoid prolonged exposure to pH > 9.0, especially at elevated temperatures (>30°C), as this catalyzes isoxazole fragmentation.[1]
Diagnostic Hub: Troubleshooting Your Data
Use this matrix to identify the root cause of stability issues based on your analytical observations (HPLC/LC-MS).
| Observation | Likely Root Cause | The Mechanism | Corrective Action |
| New Peak (Early Eluting) | Isoxazole Ring Opening | Base-catalyzed cleavage of the N-O bond, often forming a nitrile-enol or keto-nitrile. | Reduce pH. If pH > 8.0, lower to 7.4 or 6.5. Reduce temperature during processing. |
| Mass Shift +18 Da | Hydrolysis | Cleavage of the sulfonamide bond (rare) or ester/amide hydrolysis on the proline tail. | Check for ester moieties.[2][3] If sulfonamide hydrolysis, ensure pH is not extremely acidic (< 1).[1] |
| Precipitation | Isoelectric Point (pI) | The molecule is in its neutral, non-ionized form, hitting its solubility limit. | Cosolvents. Add 5-10% DMSO or Cyclodextrin. Do not increase pH blindly to solubilize. |
| Split Peaks | Proline Racemization | Conversion of L-Proline to D-Proline (or vice versa) at high pH/Temp. | Use chiral chromatography to verify. Maintain T < 40°C during synthesis/storage. |
| Mass Shift +16/32 Da | Oxidation | Oxidation of the isoxazole ring or sulfur atom. | Add antioxidants (e.g., Methionine, EDTA) or purge buffers with N2.[1] |
Deep Dive: The Chemistry of Instability
To stabilize your molecule, you must understand how it breaks.[1] The ISP scaffold has two primary weak points.
A. The Isoxazole Ring (The Primary Failure Mode)
The isoxazole ring is an aromatic heterocycle, but the N-O bond is weak. Under basic conditions (pH > 8.5) , the C3 proton (if unsubstituted) or the ring itself is susceptible to nucleophilic attack by hydroxide ions.
-
Mechanism: Base removes a proton
Ring opens Formation of a -keto nitrile. -
Kinetics: This reaction is often pseudo-first-order and temperature-dependent. As seen in analogous drugs like Leflunomide, the half-life decreases dramatically as pH moves from 7.4 to 10.0.
B. The Sulfonamide Linker
While generally stable, the sulfonamide nitrogen (
-
Acidic Conditions: Highly stable.
-
Basic Conditions: Ionization (
) increases solubility.[1] However, extreme base can eventually hydrolyze the S-N bond, though this is usually slower than isoxazole ring destruction.[1]
Visualizing the Degradation Pathway
The following diagram illustrates the critical degradation logic for ISP scaffolds.
Figure 1: Mechanistic degradation pathways for Isoxazole-Sulfonyl-Proline derivatives. Note that base-catalyzed ring opening is the dominant instability vector.
Standard Operating Procedures (SOPs)
Protocol A: pH-Rate Profile Determination (The "Stress Test")
Use this protocol to define the exact stability boundary for your specific molecule.
Reagents:
-
Buffer A (pH 2.0): 50 mM Phosphate/Citrate.
-
Buffer B (pH 7.4): 50 mM Phosphate (PBS).[1]
-
Buffer C (pH 10.0): 50 mM Borate or Glycine-NaOH.
-
Stock Solution: 1 mg/mL ISP compound in Acetonitrile or DMSO.
Workflow:
-
Preparation: Dilute Stock Solution 1:10 into pre-warmed buffers (A, B, and C) at 40°C. Final concentration: 0.1 mg/mL.
-
Incubation: Incubate at 40°C (Accelerated condition).
-
Sampling: Aliquot 100 µL at T=0, 4h, 8h, 24h, and 48h.
-
Quenching (Critical): Immediately neutralize basic samples (Buffer C) with dilute HCl to pH 7 to stop ring opening before analysis.
-
Analysis: Analyze via HPLC-UV/Vis (254 nm) or LC-MS.
Acceptance Criteria:
-
95% recovery at T=24h indicates stability.
-
If pH 10 shows <50% recovery while pH 7.4 is stable, your upper pH limit is likely pH 8.0. [1]
Protocol B: Buffer Selection for Formulation
Avoid nucleophilic buffers that might accelerate degradation.
| Buffer System | pH Range | Compatibility with ISP | Notes |
| Acetate | 3.6 - 5.6 | Excellent | Best for stability; check solubility. |
| Phosphate | 6.0 - 8.0 | Good | Standard for neutral pH. Watch for precipitation with Ca/Mg ions. |
| Tris (Tromethamine) | 7.0 - 9.0 | Caution | Primary amine in Tris can act as a nucleophile and attack the isoxazole or sulfonyl group. |
| Carbonate/Borate | 9.0 - 11.0 | Poor | High pH promotes ring opening. Avoid. |
Frequently Asked Questions (FAQs)
Q: Can I use DMSO to solubilize my compound for long-term storage? A: Yes, but store at -20°C. DMSO is hygroscopic; absorbed water can initiate hydrolysis over months.[1] For aqueous stability studies, keep DMSO < 5% to avoid solvent effects masking pH effects.[1]
Q: My compound degrades during LC-MS analysis. Why? A: Check your mobile phase. If you are using a high pH modifier (like Ammonium Hydroxide) for negative mode ionization, the compound may be degrading on the column. Switch to a neutral mobile phase (Ammonium Acetate) or lower the column temperature.
Q: Is the proline stereochemistry stable?
A: Generally, yes. Proline is resistant to racemization compared to other amino acids due to its cyclic constraint. However, if your molecule has an electron-withdrawing group (like a sulfonyl) directly attached to the proline nitrogen, the
References & Authority
-
ICH Q1A (R2) : Stability Testing of New Drug Substances and Products. The global regulatory standard for designing stability protocols.[4]
-
Leflunomide Stability : mechanistic insights into isoxazole ring opening (analogous chemistry).
-
Sulfonamide Hydrolysis :
-
Source: Baena-Nogueras, R. M., et al. "Photolysis and hydrolysis of sulfonamides in aqueous solutions."[1] Science of The Total Environment.
-
-
Proline Chemistry :
-
Source: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry.[1] (Chapter on Heterocycles and Amide Stability).
-
Disclaimer
This guide is intended for research and development purposes. Always validate stability data with your specific compound using validated analytical methods (HPLC/LC-MS).
Sources
Resolving hygroscopic issues with sulfonyl proline solid forms
Technical Support Center: Solid State Optimization of Sulfonyl Proline Derivatives
Welcome to the Technical Support Center
If you are accessing this guide, you are likely facing a "sticky" situation—literally. Sulfonyl proline derivatives are notoriously difficult to crystallize and stabilize. The combination of the conformationally rigid yet soluble proline ring and the polar, hydrogen-bond-accepting sulfonyl group creates a "perfect storm" for moisture uptake.
This guide is not a generic textbook summary. It is a troubleshooting manual designed to move your compound from a deliquescent oil to a developable solid.
Module 1: The Diagnostic Framework
Before attempting remediation, you must quantify the problem. "It looks wet" is not a scientific metric. You need to define the Critical Relative Humidity (CRH) and the Hygroscopicity Class .
The Mechanism: Why is this happening?
Sulfonyl proline derivatives often exist as zwitterions or amorphous solids.
-
The Proline Factor: Proline lacks an amide proton (when substituted), removing a key hydrogen bond donor that typically stabilizes crystal lattices.[1] This often leads to low melting points and amorphous tendencies.
-
The Sulfonyl Factor: The sulfonyl group (
) is a strong hydrogen bond acceptor. In the absence of a strong internal donor, it aggressively scavenges water from the atmosphere to satisfy this electronic demand.
Standard Operating Protocol: Gravimetric Sorption Analysis (DVS)
Do not rely on benchtop observation. Use this self-validating Dynamic Vapor Sorption (DVS) protocol to classify your material.
Protocol parameters:
-
Temperature: 25°C (Standard)
-
Equilibrium Criteria: dm/dt < 0.002% per minute (Strict)
-
Cycle: 0% RH
90% RH 0% RH (2 cycles) -
Step Size: 10% RH[2]
Data Interpretation Table:
| Mass Change (Δm) at 80% RH | Classification (Ph. Eur. / USP) | Implication for Sulfonyl Prolines |
| < 0.2% | Non-hygroscopic | Ideal. Rare for this class without engineering. |
| 0.2% – 2.0% | Slightly hygroscopic | Manageable with standard packaging (Alu/Alu). |
| 2.0% – 15.0% | Hygroscopic | Risk Zone. Requires salt/co-crystal screening. |
| > 15.0% | Very hygroscopic | Critical Failure. Material will deliquesce (turn to liquid). |
Workflow Visualization: The Decision Matrix
Use the following logic flow to determine your next experimental step based on DVS data.
Figure 1: Decision matrix for hygroscopicity management based on gravimetric analysis.
Module 2: Crystal Engineering Strategies
If your DVS results show >2% mass gain, you must alter the solid-state structure. Simple recrystallization is rarely sufficient for sulfonyl prolines.
Strategy A: Hydrophobic Salt Selection
The most common mistake is using small, hydrophilic counterions like Hydrochloride (HCl) or Sodium (Na+). For sulfonyl prolines, these often result in hygroscopic salts because the lattice energy is insufficient to exclude water.
The Solution: Use "Grease Ball" Counterions. Select counterions with large aromatic or lipophilic regions. These shield the polar sulfonyl group and pack more efficiently.
Recommended Counterions:
-
Anions (if drug is basic):
-
Tosylate / Besylate: The aromatic ring provides steric bulk and hydrophobicity.
-
Napsylate: High molecular weight, very hydrophobic.
-
-
Cations (if drug is acidic):
-
Benzathine / Procaine: Large hydrophobic amines.
-
Tromethamine (Tris): While polar, it forms robust H-bond networks that can lock the lattice.
-
Strategy B: Co-crystallization (The "Lock and Key")
If the molecule is zwitterionic or has weak pKa values preventing stable salt formation, co-crystals are the superior choice.
Mechanism: You need a co-former that acts as a Hydrogen Bond Donor to satisfy the Sulfonyl Acceptor .
Top Co-former Candidates:
-
Carboxylic Acids: Fumaric acid, Succinic acid, Benzoic acid. (COOH donates to
). -
Amides: Urea, Nicotinamide.
Experimental Workflow: Slurry Conversion
Do not rely solely on evaporation (which yields oils). Use Slurry Cycling to find the thermodynamic stable form.
-
Prepare: Mix API and Co-former (1:1 molar ratio) in a solvent where both have partial solubility (e.g., Isopropyl Acetate or Ethyl Acetate).
-
Cycle: Stir at 50°C for 4 hours, then cool to 20°C for 4 hours. Repeat for 48 hours.
-
Harvest: Filter solids immediately.
-
Validate: Run PXRD. If peaks are distinct from API and Co-former, you have a new phase.
Figure 2: Mechanistic pathway of co-crystal stabilization for sulfonyl groups.
Module 3: Formulation & Processing (The "Safety Net")
If crystal engineering fails (or if you are locked into a specific form), you must rely on the formulation matrix to protect the API.
Amorphous Solid Dispersions (ASDs)
If the crystalline form remains hygroscopic, convert it to an ASD using a hydrophobic polymer.
-
Polymer Choice: HPMCAS (Hypromellose Acetate Succinate) is the gold standard here. It is hydrophobic at low pH and protects the API from moisture better than PVP or HPMC.
-
Ratio: Start with 30% Drug Load / 70% Polymer.
Environmental Controls
-
Manufacturing: Maintain RH < 40% in the suite.
-
Lyophilization: If freeze-drying, use a long secondary drying cycle (up to 24h at 25°C) to remove bound water from the sulfonyl pocket.
Frequently Asked Questions (Troubleshooting)
Q1: My sulfonyl proline salt turns into an oil immediately after filtration. What happened? A: You likely have a "Transient Solvate." The crystal lattice included solvent molecules for stability. When you dried it, the solvent left, the lattice collapsed, and it reverted to an amorphous oil.
-
Fix: Do not dry aggressively. Analyze the wet cake by PXRD. If crystalline, try a solvent exchange (e.g., wash with Heptane) before drying.
Q2: The DVS shows a sharp mass increase at 60% RH, then a drop at 80% RH. Is the machine broken? A: No. This is a classic recrystallization event . Your starting material was likely amorphous. At 60% RH, the moisture plasticized the material, allowing it to crystallize into a less hygroscopic form (hence the mass drop as it expels water).
-
Fix: You have found a stable hydrate or polymorph. Isolate this form by exposing the amorphous material to 60% RH humidity chambers and characterizing the resulting solid.
Q3: Can I just use Silica Gel in the capsule? A: Be careful. While desiccants reduce headspace humidity, they can also strip water from the crystal lattice if your drug is a channel hydrate, leading to instability.
-
Fix: Perform a "Desiccant Compatibility Study" where you store the drug with activated silica and monitor for degradation or form change.
References
-
European Pharmacopoeia (Ph.[3][4][5] Eur.) . 5.[3][6]11. Characters Section in Monographs: Hygroscopicity. Strasbourg, France: EDQM.
-
Newman, A., & Reutzel-Edens, S. M. (2020). Crystallization of Active Pharmaceutical Ingredients.[7] Cambridge University Press. (Discusses salt selection for zwitterions).
-
Kuminek, G., et al. (2016).[3] Cocrystals to facilitate delivery of poor solubility drugs: hygroscopicity reduction.[8] Crystal Growth & Design.[9] (Mechanisms of blocking H-bond sites).
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[10] Advanced Drug Delivery Reviews. (Guidance on hydrophobic counterions like besylate).
-
Surface Measurement Systems. DVS Method for Hygroscopicity Classification. (Standard protocols for DVS).
Sources
- 1. Proline Derivatives and Analogs [sigmaaldrich.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. asiapharmaceutics.info [asiapharmaceutics.info]
- 5. Efficient throughput method for hygroscopicity classification of active and inactive pharmaceutical ingredients by water vapor sorption analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research-collection.ethz.ch [research-collection.ethz.ch]
- 7. japsonline.com [japsonline.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Steric Hindrance in 3,5-Dimethylisoxazole Sulfonylation
Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide in-depth troubleshooting and practical solutions for a common yet challenging reaction: the sulfonylation of 3,5-dimethylisoxazole. The inherent steric congestion of this substrate often leads to complications not encountered with less substituted heterocycles. Here, we dissect these challenges and offer field-proven strategies to ensure the success of your synthesis.
The Core Challenge: Steric Shielding at the C4 Position
The sulfonylation of 3,5-dimethylisoxazole is a classic electrophilic aromatic substitution. The two methyl groups at the 3- and 5-positions are electron-donating, which increases the electron density of the isoxazole ring and activates it for substitution, primarily at the C4 position[1]. However, these same methyl groups create significant steric hindrance, effectively shielding the C4 carbon from the approach of bulky electrophiles, such as those generated during sulfonylation. This steric clash is the primary obstacle to achieving high yields and purity.
Caption: Steric hindrance in 3,5-dimethylisoxazole sulfonylation.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during your experiments in a direct question-and-answer format.
Question 1: My reaction to form 3,5-dimethylisoxazole-4-sulfonyl chloride is giving very low yields or failing completely. What are the most likely causes?
Answer: This is the most common issue and typically points to one of three areas: reagent quality, temperature control, or reaction workup.
-
Causality—Reagent Quality: The primary method for this transformation involves chlorosulfonic acid, often with thionyl chloride[1][2]. Chlorosulfonic acid is extremely hygroscopic and reacts violently with water. Any moisture contamination in your starting 3,5-dimethylisoxazole or glassware will consume the reagent and inhibit the reaction.
-
Solution: Ensure your 3,5-dimethylisoxazole is anhydrous. Use oven-dried glassware and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). Use a fresh, unopened bottle of chlorosulfonic acid if possible.
-
-
Causality—Temperature Control: The reaction is highly exothermic. While heating is required to overcome the activation energy, an uncontrolled initial exotherm can lead to degradation. Conversely, insufficient heating will result in an incomplete reaction.
-
Solution: The addition of 3,5-dimethylisoxazole to the cooled chlorosulfonic acid/thionyl chloride mixture should be done slowly and with efficient stirring to dissipate heat[1]. After the initial addition, the reaction mixture must be heated carefully and maintained at the optimal temperature (typically 120–130 °C) for several hours to drive the reaction to completion[1].
-
-
Causality—Workup Procedure: The workup for this reaction is critical. The reaction mixture is typically quenched by pouring it onto ice[1][2]. This must be done with extreme caution as the quenching of residual chlorosulfonic acid is highly exothermic and vigorous. The desired product, 3,5-dimethylisoxazole-4-sulfonyl chloride, is a solid that precipitates. If the product is not filtered and washed efficiently, or if it partially hydrolyzes back to the sulfonic acid due to prolonged contact with water, yields will be significantly reduced.
-
Solution: Pour the cooled reaction mixture slowly onto a large excess of crushed ice with vigorous stirring. Filter the resulting precipitate quickly and wash it thoroughly with cold water to remove any residual acid. Dry the product under a vacuum.
-
Question 2: My reaction mixture turned black or brown ("charred") upon heating. What went wrong?
Answer: Charring is a definitive sign of substrate degradation due to excessive heat[3].
-
Causality—Localized Overheating: The sulfonylation of organic compounds is strongly exothermic. If the reagents are mixed too quickly or if stirring is inadequate, localized "hot spots" can form where the temperature far exceeds the bulk temperature of the mixture, leading to decomposition[3].
-
Solution:
-
Controlled Addition: Add the 3,5-dimethylisoxazole dropwise to the cooled sulfonating agent mixture.
-
Efficient Stirring: Use a mechanical stirrer if possible, especially on larger scales, to ensure homogeneous mixing and heat distribution.
-
Staged Heating: After the addition is complete, heat the reaction mixture gradually to the target temperature. Avoid rapid heating.
-
-
Question 3: I have successfully synthesized the 3,5-dimethylisoxazole-4-sulfonyl chloride, but my subsequent reaction with an amine to form the sulfonamide is sluggish or failing. Why?
Answer: The same steric hindrance that complicates the initial sulfonylation also affects the reactivity of the resulting sulfonyl chloride.
-
Causality—Steric Hindrance at the Sulfur Center: The methyl groups on the isoxazole ring crowd the sulfonyl group, making it difficult for the nucleophile (your amine) to attack the electrophilic sulfur atom. This is especially problematic with sterically hindered amines.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction (e.g., to 40-60 °C) can provide the necessary energy to overcome the steric barrier.
-
Use a Less Hindered Base: If you are using a bulky base like triethylamine, it might contribute to the steric congestion. Consider switching to a smaller, non-nucleophilic base like pyridine[1] or a stronger, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) if your substrate is stable to it.
-
Increase Reaction Time: Sterically hindered reactions are often simply slower. Allow the reaction to run for an extended period (24-48 hours) while monitoring by TLC or LC-MS.
-
Consider Alternative Sulfonylating Agents: If direct sulfonamide formation is the goal, and the sulfonyl chloride route is problematic, alternative one-pot methods might be more effective. Some modern methods use catalysts to facilitate sulfonamide bond formation under milder conditions[4].
-
-
Caption: Troubleshooting workflow for low yield.
Frequently Asked Questions (FAQs)
Q: Why does sulfonylation occur at the C4 position and not N-sulfonylation?
A: The two methyl groups are ortho, para-directing activators for electrophilic substitution. They strongly enrich the C4 position with electron density, making it the most nucleophilic site on the ring for C-sulfonylation[1]. While N-sulfonylation can occur on some heterocycles, the electronic activation at C4 makes it the overwhelmingly favored pathway for 3,5-dimethylisoxazole under these conditions.
Q: What is the specific role of thionyl chloride in the reaction with chlorosulfonic acid?
A: The reaction of an aromatic compound with chlorosulfonic acid (ClSO₃H) initially forms a sulfonic acid (-SO₃H). The thionyl chloride (SOCl₂) is added to convert this in situ generated sulfonic acid into the more synthetically useful sulfonyl chloride (-SO₂Cl)[2]. This two-step, one-pot process is a common and efficient method for preparing sulfonyl chlorides.
Q: Are there milder, alternative methods to introduce a sulfonyl group if my starting material is sensitive to chlorosulfonic acid?
A: Yes, several modern methods avoid such harsh reagents. One promising strategy is an iodine-mediated sulfonylation at the C4 position using sodium sulfinates as the sulfur source[5]. This metal-free, one-pot reaction proceeds under much milder conditions and may be suitable for substrates with sensitive functional groups that would not survive treatment with chlorosulfonic acid[5].
Experimental Protocols
Protocol 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
This protocol is adapted from established literature procedures[1][2]. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reagents & Equipment:
-
3,5-Dimethylisoxazole
-
Chlorosulfonic acid
-
Thionyl chloride
-
Round-bottom flask with reflux condenser and magnetic stirrer
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
-
Crushed ice
Procedure:
-
In a round-bottom flask equipped with a stirrer and a reflux condenser, cool a mixture of chlorosulfonic acid (3.5 eq.) and thionyl chloride (1.2 eq.) in an ice bath.
-
Under continuous stirring, slowly add 3,5-dimethylisoxazole (1.0 eq.) dropwise, ensuring the temperature of the mixture does not rise excessively.
-
After the addition is complete, remove the ice bath and slowly heat the reaction mixture to 120–130 °C.
-
Maintain this temperature with stirring for 4 hours. The reaction should be monitored for completion by TLC if a suitable system can be developed.
-
Cool the reaction mixture to room temperature.
-
In a separate large beaker, prepare a slurry of crushed ice and water.
-
With extreme caution , slowly and carefully pour the cooled reaction mixture onto the ice with vigorous stirring. A white solid will precipitate.
-
Quickly filter the precipitated white solid using a Buchner funnel.
-
Wash the solid thoroughly with several portions of cold deionized water.
-
Dry the collected solid under high vacuum to yield 3,5-dimethylisoxazole-4-sulfonyl chloride.
| Parameter | Value | Reference |
| Reagents | 3,5-dimethylisoxazole, Chlorosulfonic acid, Thionyl chloride | [1][2] |
| Temperature | 120-130 °C | [1] |
| Reaction Time | 4 hours | [1] |
| Workup | Quench on ice, filter precipitate | [1][2] |
| Expected Yield | ~80% | [2] |
Protocol 2: General Synthesis of a Sulfonamide Derivative
This protocol is a general method adapted from a synthesis using the prepared sulfonyl chloride[1].
Reagents & Equipment:
-
3,5-Dimethylisoxazole-4-sulfonyl chloride
-
Amine of choice (e.g., cytisine, morpholine, etc.)
-
Pyridine (or other suitable base)
-
Anhydrous acetonitrile (or other suitable solvent)
-
Round-bottom flask with magnetic stirrer
Procedure:
-
Dissolve the amine (1.0 eq.) in anhydrous acetonitrile in a round-bottom flask.
-
Add pyridine (1.1 eq.) to the solution to act as a base.
-
Add 3,5-dimethylisoxazole-4-sulfonyl chloride (1.0 eq.) portion-wise to the stirred solution at room temperature.
-
Stir the reaction mixture at room temperature (or with gentle heating if necessary) until the starting material is consumed, as monitored by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent.
-
Purify the residue using standard techniques, such as column chromatography or recrystallization, to obtain the desired sulfonamide product.
Caption: Two-step synthesis workflow.
References
- Benchchem. (n.d.). A Comparative Guide to (2- Chlorophenyl)methanesulfonyl Chloride and Other Sulfonylating Agents for Drug Discovery and Organic Synthesis.
- ResearchGate. (2025). Iodine-Catalyzed Synthesis of Sulfonyl Isoxazoles from Sodium Sulfinates and Isoxazol-5(4H)-ones.
- Kovalenko, S. M., et al. (2022). Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine. PMC.
- Google Patents. (n.d.). DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride.
- ResearchGate. (2025). Sulfonyl Fluorides as Alternative to Sulfonyl Chlorides in Parallel Synthesis of Aliphatic Sulfonamides.
- Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
- Benchchem. (n.d.). Technical Support Center: Troubleshooting Inconsistent Yields in Oleum Sulfonation.
- Benchchem. (n.d.). Technical Support Center: Sulfonylation Reactions.
Sources
- 1. Synthesis, Properties and Spatial Structure of 4-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfonyl]cytisine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DE19747625A1 - Process for the preparation of 3,5-dimethylisoxazole-4-sulfochloride - Google Patents [patents.google.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
Technical Guide: Degradation Profiling of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Executive Summary & Compound Architecture
This guide provides a technical framework for identifying degradation products of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (CAS: N/A, often a custom reagent/intermediate).
To accurately predict and identify degradants, one must deconstruct the molecule into its three reactive pharmacophores:
-
The 3,5-Dimethylisoxazole Ring: Susceptible to photolytic rearrangement (N-O bond cleavage) and radical oxidation at the methyl groups.
-
The Sulfonamide Linker (
): Generally stable but prone to hydrolysis under strong acidic conditions and elevated temperatures. -
The Proline Moiety: Vulnerable to oxidative ring opening and thermal decarboxylation.
This guide moves beyond generic advice, applying mechanistic organic chemistry to this specific scaffold to troubleshoot experimental anomalies.
Troubleshooting & FAQs: Degradation Forensics
Q1: I observe a degradation product with a mass loss of 64 Da ( ). Is this a fragmentation artifact or a real impurity?
Diagnosis: This is likely a photolytic degradation product (Desulfonation), not just an MS artifact.
Mechanism: Sulfonamides attached to heteroaromatic rings (like isoxazole) are photosensitive. UV irradiation can cause the extrusion of sulfur dioxide (
-
Check if the sample was exposed to ambient light.
-
Verification: Run the sample in the dark vs. light-exposed. If the peak grows only in light, it is a photo-degradant, not an in-source fragment.
Q2: Under acidic stress (0.1 N HCl), I see a new peak with high polarity but no UV absorbance. What is it?
Diagnosis: This is likely L-Proline resulting from sulfonamide hydrolysis.
Mechanism: Acid-catalyzed hydrolysis cleaves the
-
Product A: 3,5-Dimethylisoxazole-4-sulfonic acid (UV active, retains the ring).
-
Product B: Proline (UV inactive at 254 nm, highly polar). Action:
-
Switch detection to ELSD (Evaporative Light Scattering Detector) or CAD (Charged Aerosol Detection) , or use MS detection (SIM mode for Proline m/z 116). Standard UV/Vis will miss the proline release.
Q3: My LC-MS spectrum shows a "dimer" species ( or ). Is the compound polymerizing?
Diagnosis: This is usually a non-covalent adduct formed in the electrospray source, not a degradation product. Reasoning: The carboxylic acid on the proline allows for hydrogen-bonded dimer formation in the gas phase. Action:
-
Check the retention time.[1] If the "dimer" co-elutes exactly with the monomer, it is an ion-source artifact.
-
Dilute the sample 10x. If the dimer/monomer ratio decreases significantly, it is an artifact (concentration-dependent).
Q4: How do I distinguish between oxidative degradation and metabolic hydroxylation?
Diagnosis: Both add +16 Da (
-
Chemical Oxidation (Forced Degradation): Usually attacks the most electron-rich or benzylic-like positions. In this molecule, the methyl groups on the isoxazole are prime targets for radical oxidation (forming
). -
Metabolic (In Vitro/In Vivo): Enzymes may target the proline ring (5-hydroxylation) or the methyl groups. Action:
-
Perform MS/MS fragmentation.[2][3]
-
If the +16 Da shift is retained in the isoxazole fragment (approx m/z ~174 range), oxidation is on the methyl group.
-
If the shift is on the proline fragment, oxidation is on the pyrrolidine ring.
-
Predicted Degradation Pathways (Visualized)
The following diagram maps the stress conditions to the specific mechanistic cleavage points of the molecule.
Caption: Mechanistic degradation map for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline showing primary cleavage sites under stress.
Experimental Protocols: Forced Degradation
To validate the stability profile, perform the following stress tests. These protocols are designed to achieve 5-20% degradation, the optimal range for method validation.
Study Design Matrix
| Stress Type | Reagent/Condition | Duration | Target Mechanism | Expected Degradants |
| Acid Hydrolysis | 0.1 N HCl, 60°C | 4 - 24 Hours | Amide/Sulfonamide hydrolysis | Sulfonic acid, Proline |
| Base Hydrolysis | 0.1 N NaOH, 60°C | 4 - 24 Hours | Ester hydrolysis (if esterified), Ring opening | Carboxylate salts, Ring cleavage |
| Oxidation | 3% | 2 - 12 Hours | Radical Oxidation | N-Oxides, Hydroxylated methyls |
| Photolysis | 1.2M Lux hours (ICH Q1B) | ~1 Week | Radical rearrangement | Desulfonated species, Isomers |
| Thermal | 60°C (Solid State) | 7 Days | Decarboxylation |
Step-by-Step Workflow (Acid Hydrolysis Example)
-
Preparation: Dissolve 10 mg of the compound in 1 mL of Acetonitrile (co-solvent).
-
Stress Induction: Add 4 mL of 0.1 N HCl.
-
Incubation: Heat at 60°C in a chemically resistant glass vial.
-
Sampling:
-
Take aliquots at T=0, T=4h, T=24h.
-
Neutralization (Critical): Immediately neutralize the aliquot with an equal volume of 0.1 N NaOH or suitable buffer to quench the reaction before analysis.
-
-
Analysis: Inject onto HPLC-PDA-MS.
-
Note: Monitor the "Proline" peak using a specialized column (e.g., HILIC) if standard C18 fails to retain it.
-
Analytical Method Parameters (LC-MS)
Standard C18 methods may fail to retain the polar degradation products (like Proline or the Sulfonic acid). Use this optimized setup:
-
Column: C18 Polar Embedded (e.g., Waters Atlantis T3 or Phenomenex Kinetex Polar C18) to retain polar fragments.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B (hold 2 min) to capture polar degradants, then ramp to 95% B.
-
MS Mode:
-
Positive Mode (
): Detects Parent and Desulfonated products. -
Negative Mode (
): Critical for detecting Sulfonic Acid degradants (which ionize poorly in positive mode).
-
References
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
-
Gong, X., et al. (2023). "Degradation pathway of sulfamethoxazole...". Frontiers in Environmental Science. (Mechanistic insight into isoxazole-sulfonamide cleavage).
-
Boreen, A. L., et al. (2004). "Photodegradation of sulfonamides...". Environmental Science & Technology.[4] (Details the
extrusion mechanism). -
MedChemExpress. "1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline Product Page". (Compound verification).
- Torniainen, K. (1998). "Drug stability: Hydrolysis of sulfonamides". International Journal of Pharmaceutics. (Kinetics of S-N bond hydrolysis).
Sources
- 1. Frontiers | Effect and degradation pathway of sulfamethoxazole removal in MBR by PVDF/DA modified membrane [frontiersin.org]
- 2. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. The degradation mechanism of sulfamethoxazole under ozonation: a DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Introduction
This guide serves as a dedicated technical resource for researchers and chemists engaged in the synthesis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. This compound is a key intermediate in the synthesis of various pharmacologically active molecules. While the standard synthetic route via the corresponding sulfonyl chloride is well-established, it is not without its challenges, including reagent sensitivity, potential for side reactions, and purification difficulties.
This document provides a structured, question-and-answer-based approach to troubleshoot common experimental issues and explores viable alternative reagents and strategies to enhance yield, purity, and overall process efficiency. The insights provided are grounded in established chemical principles and field-proven experience to empower you to navigate the complexities of your synthesis with confidence.
Frequently Asked Questions (FAQs)
Q1: What is the standard, most commonly cited method for synthesizing 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline?
The conventional approach is a two-step process. First, 3,5-dimethylisoxazole is chlorosulfonated using an excess of chlorosulfonic acid (ClSO₃H) to generate the key intermediate, 3,5-dimethylisoxazole-4-sulfonyl chloride. This activated intermediate is then reacted with L-proline in the presence of a base (a Schotten-Baumann reaction) to form the final sulfonamide product.
Q2: Why should my lab consider alternative reagents or protocols for this synthesis?
There are several compelling reasons to explore alternatives:
-
Safety and Handling: Chlorosulfonic acid is highly corrosive, moisture-sensitive, and reacts violently with water, posing significant handling risks.
-
Reaction Control: The chlorosulfonation reaction is highly exothermic and can be difficult to control on a larger scale, often leading to charring and the formation of intractable side products.
-
Substrate Sensitivity: The sulfonyl chloride intermediate is prone to hydrolysis. If not used immediately or handled under strictly anhydrous conditions, its degradation can lead to significantly lower yields in the subsequent coupling step.
-
Solubility Issues: L-proline has limited solubility in many organic solvents compatible with the sulfonyl chloride, which can lead to heterogeneous reaction mixtures and slow, incomplete conversions.
Q3: What are the most critical parameters to control during the synthesis?
Regardless of the chosen route, success hinges on three critical parameters:
-
Temperature Control: This is especially crucial during the exothermic chlorosulfonation step to prevent degradation of the starting material and reagent.
-
Moisture Exclusion: All reagents, solvents, and glassware must be rigorously dried. The sulfonyl chloride intermediate is highly susceptible to hydrolysis, which is a primary cause of failed or low-yielding reactions.
-
Stoichiometry and Order of Addition: Precise control over the molar ratios of reagents is key. For the coupling step, slow addition of the sulfonyl chloride to a solution of proline and base is generally preferred to maintain a low instantaneous concentration of the electrophile, minimizing side reactions.
Troubleshooting and Optimization Guide
This section addresses specific experimental problems in a question-and-answer format, providing explanations and actionable solutions.
Stage 1: Preparation of the Sulfonylating Agent
Q: My chlorosulfonation of 3,5-dimethylisoxazole results in a dark, tarry mixture and very low yield of the sulfonyl chloride. What's going wrong?
This is a classic sign of an uncontrolled exothermic reaction.
-
Causality: The reaction between chlorosulfonic acid and the isoxazole ring is highly exothermic. If the temperature rises too quickly, it can lead to polymerization, ring-opening, or other decomposition pathways, resulting in charring.
-
Solutions:
-
Aggressive Cooling: Ensure your reaction vessel is submerged in an efficient cooling bath (e.g., an ice-salt or dry ice/acetone bath) before beginning the addition. Maintain a strict internal temperature, typically between 0 and 5 °C.
-
Slow, Controlled Addition: Add the 3,5-dimethylisoxazole dropwise to the stirred chlorosulfonic acid. Never add the acid to the isoxazole. This ensures the isoxazole is always the limiting reagent in the reaction zone, helping to dissipate heat more effectively.
-
Use a Co-solvent: While the reaction is often run neat in an excess of chlorosulfonic acid, using a non-reactive, high-boiling solvent like chloroform or dichloromethane can help moderate the reaction by improving heat transfer, though this may require longer reaction times.
-
Stage 2: The Sulfonamide Coupling Reaction
Q: The coupling reaction is sluggish and incomplete, even after running overnight. How can I improve the conversion rate?
This issue typically points to problems with solubility or insufficient activation.
-
Causality: L-proline is a zwitterionic amino acid with poor solubility in common aprotic organic solvents like DCM or THF. If the proline is not fully deprotonated and solubilized, the reaction is limited by the slow dissolution rate of the starting material.
-
Solutions:
-
Alternative Proline Source (Recommended): Switch to a proline ester, such as L-proline methyl ester hydrochloride (Pro-OMe·HCl) or L-proline tert-butyl ester (Pro-OtBu). These esters exhibit vastly improved solubility in organic solvents. Their use requires an additional deprotection step at the end of the synthesis, but the dramatic improvement in reaction homogeneity and rate often justifies this.
-
Optimize the Base and Solvent System:
-
Homogeneous System: Use a strong, non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in a polar aprotic solvent like DMF or NMP. These bases can more effectively deprotonate the proline (or its ester salt) and scavenge the HCl byproduct, keeping the reaction mixture homogeneous.
-
Biphasic System (Schotten-Baumann): If using L-proline directly, a biphasic system with an aqueous solution of a strong inorganic base (e.g., NaOH, K₂CO₃) and an organic solvent (e.g., DCM, diethyl ether) can be effective. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.
-
-
Phase-Transfer Catalysis: In a biphasic system, adding a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) can help shuttle the deprotonated proline anion into the organic phase, accelerating the reaction.
-
Q: I'm observing a significant amount of 3,5-dimethylisoxazole-4-sulfonic acid in my crude product. How do I prevent this?
This indicates hydrolysis of your sulfonyl chloride intermediate.
-
Causality: The sulfonyl chloride is highly electrophilic and readily reacts with water. This can happen if the intermediate was exposed to atmospheric moisture, or if the solvents, reagents, or glassware used in the coupling step were not scrupulously dried.
-
Solutions:
-
Work Under Inert Atmosphere: Conduct the coupling reaction under a nitrogen or argon atmosphere to exclude moisture.
-
Use Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents from freshly opened bottles are highly recommended.
-
Dry Reagents: Ensure your proline (or proline ester) and base are dry. If using an inorganic base like K₂CO₃, it can be flame-dried under vacuum before use.
-
Telescope the Reaction: The most effective method is to "telescope" the synthesis—that is, to proceed immediately to the coupling step after the sulfonyl chloride has been prepared and isolated, without storing the intermediate.
-
Alternative Synthesis Workflow: The Proline Ester Approach
This protocol avoids the solubility issues of native L-proline and is often more reproducible, especially at scale.
Experimental Protocol
Step 1: Synthesis of 3,5-Dimethylisoxazole-4-sulfonyl Chloride
-
Charge a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet with chlorosulfonic acid (4.0 equiv.).
-
Cool the flask to 0 °C using an ice-salt bath.
-
Slowly add 3,5-dimethylisoxazole (1.0 equiv.) dropwise via a syringe, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.
-
Carefully quench the reaction by pouring it slowly onto crushed ice.
-
Extract the aqueous mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the sulfonyl chloride as a solid or oil. Use immediately in the next step.
Step 2: Coupling with L-Proline Methyl Ester
-
In a separate flame-dried flask under nitrogen, dissolve L-proline methyl ester hydrochloride (1.1 equiv.) in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add N,N-diisopropylethylamine (DIPEA) (2.5 equiv.) dropwise and stir for 15 minutes.
-
Dissolve the freshly prepared 3,5-dimethylisoxazole-4-sulfonyl chloride (1.0 equiv.) in a minimal amount of anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the proline ester solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-16 hours, monitoring by TLC or LC-MS.
Step 3: Saponification (Ester Hydrolysis)
-
Upon completion, cool the reaction mixture to 0 °C and add a 1 M solution of lithium hydroxide (LiOH) (1.5 equiv.).
-
Stir vigorously at room temperature for 2-4 hours until the ester is fully hydrolyzed (monitor by TLC/LC-MS).
-
Acidify the mixture to pH ~2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. Purify as needed by column chromatography or recrystallization.
Data and Visualization
Table 1: Comparison of Common Bases for the Coupling Reaction
| Base | Type | Solvent System(s) | Pros | Cons |
| NaOH / K₂CO₃ | Inorganic | Biphasic (DCM/H₂O) | Inexpensive; strong base. | Heterogeneous; requires vigorous stirring; promotes sulfonyl chloride hydrolysis. |
| Triethylamine (TEA) | Tertiary Amine | Anhydrous DCM, THF | Good HCl scavenger; creates a homogeneous system. | Can form insoluble triethylammonium salts that complicate work-up. |
| DIPEA | Hindered Amine | Anhydrous DCM, DMF | Excellent HCl scavenger; resulting salt is often more soluble. | More expensive; higher boiling point can make removal difficult. |
| Pyridine | Aromatic Amine | Anhydrous DCM | Also acts as a nucleophilic catalyst. | Can be difficult to remove; potential for side reactions. |
Diagram: Troubleshooting Decision Workflow
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectral Interpretation of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
This guide provides an in-depth analysis and interpretation of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline. Designed for researchers, scientists, and professionals in drug development, this document moves beyond simple peak assignment. It delves into the causal relationships between molecular structure and spectral appearance, comparing the compound's spectral features against related structural motifs to provide a robust, validated framework for its characterization.
Introduction: The Structural Imperative
In drug discovery and chemical synthesis, unambiguous structural confirmation is paramount. 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is a molecule of interest, combining three distinct chemical moieties: a proline ring, a sulfonyl linker, and a 3,5-dimethylisoxazole heterocycle. ¹H NMR spectroscopy is the primary analytical tool for confirming the covalent assembly of these fragments and for probing the compound's conformational dynamics in solution. This guide will dissect the predicted ¹H NMR spectrum, justifying each assignment through comparative analysis and foundational NMR principles.
A key feature often observed in N-acyl or N-sulfonyl proline derivatives is the presence of cis-trans isomers due to restricted rotation around the S-N amide-like bond.[1][2] This phenomenon, if present, would result in two distinct sets of signals for the proline ring protons, providing a powerful diagnostic tool for conformational analysis.[3][4]
Predicted ¹H NMR Spectrum: A Detailed Assignment
The expected ¹H NMR spectrum of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline in a common solvent like DMSO-d₆ or CDCl₃ can be deconstructed by analyzing each structural component. The electron-withdrawing nature of the sulfonyl group and the stereochemistry of the proline ring are the dominant factors influencing the chemical shifts.
The Proline Ring System (C₅H₈N)
The five-membered, saturated ring of proline presents a complex, coupled spin system. The N-sulfonylation significantly affects the chemical shifts of adjacent protons (Hα and Hδ) by withdrawing electron density.
-
α-Proton (H-2): This proton, attached to the carbon bearing both the carboxyl group and the nitrogen of the sulfonamide, is expected to be the most downfield of the aliphatic protons. Its chemical shift is predicted to be in the range of 4.2-4.5 ppm . It will appear as a doublet of doublets (dd) due to coupling with the two diastereotopic β-protons.
-
δ-Protons (H-5): These two protons are adjacent to the nitrogen atom and are also deshielded by the sulfonyl group. They are expected to resonate as a complex multiplet around 3.4-3.7 ppm .
-
β- and γ-Protons (H-3, H-4): These methylene protons are the most shielded within the ring system and will appear as overlapping, complex multiplets further upfield, typically in the range of 1.8-2.3 ppm .
Comparative Insight: In unsubstituted L-proline, the α-proton resonates around 3.7 ppm in D₂O.[5] The significant downfield shift to ~4.3 ppm in the target molecule is a direct consequence of the powerful deshielding effect of the adjacent sulfonyl group, a key piece of evidence for successful N-sulfonylation.
The 3,5-Dimethylisoxazole Moiety (C₅H₇NO)
This aromatic heterocycle contributes two distinct methyl signals.
-
Methyl Protons (3-CH₃ and 5-CH₃): These two methyl groups are in different chemical environments. Based on data for 3,5-dimethylisoxazole, they are expected to appear as two sharp singlets.[6] One signal is anticipated around 2.4-2.6 ppm and the other around 2.2-2.4 ppm . The precise assignment would require 2D NMR techniques like NOESY to correlate them to specific positions on the ring.
The Carboxylic Acid Proton (COOH)
-
Acidic Proton: This proton will appear as a broad singlet at a highly variable chemical shift, typically far downfield (>10 ppm ), and its signal will disappear upon exchange with D₂O.[7]
Experimental Protocol for High-Resolution ¹H NMR
To achieve a high-quality, interpretable spectrum, a rigorous and standardized experimental procedure is essential. This protocol ensures reproducibility and data integrity.
Step-by-Step Methodology:
-
Sample Preparation:
-
Choose a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in which the compound is fully soluble.[10] The choice of solvent can influence chemical shifts, particularly for labile protons.[11]
-
Dissolve the sample in approximately 0.6-0.7 mL of the solvent in a clean vial before transferring it to the NMR tube.[10][12]
-
Filter the solution through a pipette with a small glass wool plug to remove any particulate matter, which can degrade spectral quality.[12]
-
Transfer the filtered solution to a high-quality 5 mm NMR tube.[10]
-
Instrument Setup & Data Acquisition:
-
Use a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard 1D proton spectrum using a 90° pulse angle, a spectral width of ~16 ppm, an acquisition time of ~2-3 seconds, and a relaxation delay of 1-2 seconds.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to achieve an excellent signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Carefully phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., DMSO at 2.50 ppm, CHCl₃ at 7.26 ppm) or an internal standard like TMS.[13]
-
Integrate all signals to determine the relative ratios of the protons.[14]
-
Advanced Spectral Assignment Strategy
For an unambiguous assignment of all proton signals, especially the complex proline spin system, a multi-dimensional NMR approach is recommended. The following workflow provides a self-validating system for complete structural elucidation.
Figure 1. A logical workflow for the complete ¹H NMR assignment of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline using 1D and 2D NMR techniques.
-
¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[15][16] It will reveal the complete connectivity of the proline ring, showing cross-peaks between H-2 and H-3, H-3 and H-4, and H-4 and H-5.
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached.[17][18] This provides definitive confirmation of the C-H connectivities.
Data Summary
The table below summarizes the predicted ¹H NMR data for the title compound. The presence of cis-trans isomers would result in a doubling of the proline ring signals.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| COOH | >10 | broad singlet (br s) | 1H |
| Proline H-2 (α) | 4.2 - 4.5 | doublet of doublets (dd) | 1H |
| Proline H-5 (δ) | 3.4 - 3.7 | multiplet (m) | 2H |
| Isoxazole 3-CH₃ | 2.4 - 2.6 | singlet (s) | 3H |
| Isoxazole 5-CH₃ | 2.2 - 2.4 | singlet (s) | 3H |
| Proline H-3, H-4 (β, γ) | 1.8 - 2.3 | multiplet (m) | 4H |
Conclusion
The ¹H NMR spectrum of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is rich with structural information. A systematic interpretation, grounded in the fundamental principles of chemical shift and spin-spin coupling, allows for the complete assignment of its proton signals. By comparing the spectral features to those of its constituent fragments—proline and 3,5-dimethylisoxazole—one can confidently validate the molecular structure. For unequivocal assignment and to investigate potential conformational isomerism, the application of 2D NMR techniques such as COSY and HSQC is strongly recommended as the gold standard. This comprehensive approach ensures the highest level of scientific integrity for researchers in the field of chemical and pharmaceutical development.
References
-
Chemical Instrumentation Facility, Iowa State University. "NMR Sample Preparation." Accessed February 22, 2026. [Link]
-
Max T. Rogers NMR Facility, Michigan State University. "Sample Preparation." Accessed February 22, 2026. [Link]
-
University of York. "NMR Sample Preparation." Accessed February 22, 2026. [Link]
-
University College London. "Sample Preparation | Faculty of Mathematical & Physical Sciences." Accessed February 22, 2026. [Link]
-
ETH Zurich. "NMR Sample Preparation - NMR Spectroscopy." Accessed February 22, 2026. [Link]
-
The Royal Society of Chemistry. "1H NMR (400 MHz, DMSO-d6) δ 1.39." Accessed February 22, 2026. [Link]
-
Sivalingam, G., et al. (2020). "Chemical Exchange Saturation Transfer in Chemical Reactions: A Mechanistic Tool for NMR Detection and Characterization of Transient Intermediates." ResearchGate. Accessed February 22, 2026. [Link]
-
Grathwohl, C., & Wüthrich, K. (1981). "NMR Studies of the Rates of Proline Cis-Trans Isomerisation in Oligopeptides." Biopolymers, 20(12), 2623-2633. Accessed February 22, 2026. [Link]
-
Creative Biostructure. "Understanding 2D NMR Spectra: How to Read and Interpret Them." Accessed February 22, 2026. [Link]
-
News-Medical.Net. (2019). "2D NMR Spectroscopy: Fundamentals, Methods and Applications." Accessed February 22, 2026. [Link]
-
University of Sheffield. "Assignment of 1H-NMR spectra." Accessed February 22, 2026. [Link]
-
Lee, Y. C., et al. (2001). "NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline." Biopolymers, 58(6), 548-61. Accessed February 22, 2026. [Link]
-
Reich, H. J. "Tables For Organic Structure Analysis." University of Wisconsin-Madison. Accessed February 22, 2026. [Link]
-
University of Illinois Urbana-Champaign. "2D NMR FOR THE CHEMIST." Accessed February 22, 2026. [Link]
-
Tőke, O., et al. (2021). "Selective 1Hα NMR Methods Reveal Functionally Relevant Proline cis/trans Isomers in Intrinsically Disordered Proteins." Angewandte Chemie International Edition, 60(52), 27041-27048. Accessed February 22, 2026. [Link]
-
Wikipedia. "Two-dimensional nuclear magnetic resonance spectroscopy." Accessed February 22, 2026. [Link]
-
Chemistry LibreTexts. "2D NMR Introduction." Accessed February 22, 2026. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512-7515. Accessed February 22, 2026. [Link]
-
T-L. T. Nguyen, et al. (2020). "An integrative characterization of proline cis and trans conformers in a disordered peptide." UCL Discovery. Accessed February 22, 2026. [Link]
-
Chemistry Steps. "NMR Chemical Shift Values Table." Accessed February 22, 2026. [Link]
-
Chemistry LibreTexts. "29.9 1H NMR Spectroscopy." Accessed February 22, 2026. [Link]
-
Wishart, D. S., et al. (2024). "Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning." Metabolites, 14(5), 296. Accessed February 22, 2026. [Link]
-
Abraham, R. J., et al. (2006). "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on 1H chemical shifts." Magnetic Resonance in Chemistry, 44(5), 491-509. Accessed February 22, 2026. [Link]
-
Ashenhurst, J. (2022). "1H NMR: How Many Signals?" Master Organic Chemistry. Accessed February 22, 2026. [Link]
-
Helmy, R., et al. (2016). "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(7), 1378-1391. Accessed February 22, 2026. [Link]
-
Bhal, S. (2021). "The Basics of Interpreting a Proton (1H) NMR Spectrum." ACD/Labs. Accessed February 22, 2026. [Link]
-
Chen, K., et al. (2021). "NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products." Pharmaceuticals, 14(7), 682. Accessed February 22, 2026. [Link]
-
Silva, A. M. S., et al. "Advanced NMR techniques for structural characterization of heterocyclic structures." University of Aveiro. Accessed February 22, 2026. [Link]
-
Auno, S., et al. (2023). "1H, 13C, and 15N NMR chemical shift assignment of LytM N-terminal domain (residues 26–184)." Biomolecular NMR Assignments, 17(1), 329-334. Accessed February 22, 2026. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. NMR conformational analysis of cis and trans proline isomers in the neutrophil chemoattractant, N-acetyl-proline-glycine-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. | PDF or Rental [articles.researchsolutions.com]
- 4. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. 3,5-Dimethylisoxazole(300-87-8) 1H NMR spectrum [chemicalbook.com]
- 7. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]
- 10. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 11. (PDF) 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxideversus chloroform solvent on1H chemical shifts [academia.edu]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. acdlabs.com [acdlabs.com]
- 15. creative-biostructure.com [creative-biostructure.com]
- 16. news-medical.net [news-medical.net]
- 17. Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 18. chem.libretexts.org [chem.libretexts.org]
A Comparative Guide to the LC-MS Mass Spectrometry Analysis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
This guide provides an in-depth, objective comparison of analytical methodologies for the quantitative analysis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, a novel proline derivative of interest in pharmaceutical research and development. Drawing from established principles of small molecule analysis, this document details a robust Liquid Chromatography-Mass Spectrometry (LC-MS) method, contrasts it with viable alternatives, and provides the scientific rationale behind the recommended analytical choices. The information herein is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable and efficient method for the characterization and quantification of this compound.
Introduction to the Analyte and Analytical Challenges
1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is a unique molecule combining the structural features of a sulfonamide and the amino acid proline. This hybrid structure presents specific analytical challenges. The proline moiety imparts significant polarity and aqueous solubility, while the dimethylisoxazole and sulfonyl groups add a degree of non-polarity and specific chemical reactivity.
The primary analytical objective is to develop a selective, sensitive, and reproducible method for its quantification, often in complex biological or chemical matrices. Key considerations for method development include:
-
Retention and Chromatography: The compound's polarity, with a predicted acidic pKa for the proline carboxylic acid and potential for other interactions, requires careful selection of chromatographic conditions to achieve adequate retention and sharp peak shapes.
-
Ionization and Detection: Efficient ionization is critical for achieving high sensitivity in mass spectrometry. The presence of both acidic and potentially basic functional groups necessitates optimization of mobile phase pH and ionization source parameters.
-
Selectivity: Distinguishing the analyte from structurally similar impurities, metabolites, or matrix components is paramount, particularly in drug metabolism and pharmacokinetic studies.
This guide will primarily focus on a state-of-the-art LC-MS/MS approach, which is well-suited to address these challenges, while also providing a comparative overview of alternative techniques.
Recommended Method: Reversed-Phase LC-MS/MS
For the routine, high-sensitivity quantification of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, a Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (RPLC-MS/MS) method is recommended. This approach offers an exceptional balance of sensitivity, selectivity, and throughput.
Scientific Rationale for Method Selection
-
Chromatography Mode: Reversed-Phase vs. HILIC
-
Reversed-Phase (RP): The molecule possesses a calculated molecular weight of approximately 288.32 g/mol and a predicted LogP that suggests a balance between polar and non-polar characteristics. This makes it an ideal candidate for retention on a non-polar stationary phase (like C18) with a polar mobile phase. By manipulating the mobile phase pH to suppress the ionization of the proline's carboxylic acid (e.g., using a low pH mobile phase with formic acid), retention on an RP column can be enhanced.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While HILIC is an excellent choice for highly polar compounds that are poorly retained in reversed-phase systems, the dimethylisoxazolyl-sulfonyl portion of the molecule provides sufficient hydrophobicity for effective retention in RP mode.[1][2] HILIC can be more susceptible to matrix effects and may require longer equilibration times, making reversed-phase a more robust starting point for this particular analyte.[3][4]
-
-
Detection: Tandem Mass Spectrometry (MS/MS)
-
High Selectivity: MS/MS, particularly in Multiple Reaction Monitoring (MRM) mode, provides unparalleled selectivity. By monitoring a specific precursor ion to product ion fragmentation, chemical noise is significantly reduced, allowing for accurate quantification even in complex matrices. For sulfonamides, a common fragmentation pathway involves the loss of the SO2 group or cleavage at the sulfonamide bond, providing characteristic product ions.[5]
-
High Sensitivity: LC-MS/MS is capable of achieving limits of detection (LOD) and quantification (LOQ) in the low ng/mL to pg/mL range, which is essential for applications such as in vivo pharmacokinetic studies.[6][7]
-
Structural Confirmation: The fragmentation pattern obtained in MS/MS provides a high degree of confidence in the identity of the analyte.
-
Detailed Experimental Protocol
This protocol provides a starting point for method development and should be optimized for the specific instrumentation and sample matrix used.
Sample Preparation (for Plasma Samples):
-
To 100 µL of plasma sample, add 300 µL of ice-cold methanol containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar compound).
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).
-
Vortex to dissolve and transfer to an autosampler vial for injection.
LC-MS/MS Parameters:
| Parameter | Recommended Setting | Rationale |
| LC System | UPLC/UHPLC System | Provides high resolution and fast analysis times. |
| Column | C18, 2.1 x 50 mm, 1.8 µm | A standard choice for small molecule analysis, offering good retention and peak shape. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape and promote positive ionization.[5] |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | A common organic solvent for reversed-phase chromatography. |
| Gradient | 5% to 95% B over 5 minutes | A generic gradient to elute the compound of interest. This should be optimized. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40°C | Improves peak shape and reduces viscosity. |
| Injection Vol. | 5 µL | Can be adjusted based on sensitivity requirements. |
| MS System | Triple Quadrupole Mass Spectrometer | Ideal for quantitative MRM experiments. |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | The proline nitrogen is a likely site for protonation, making ESI+ a suitable choice. |
| Precursor Ion (Q1) | [M+H]+ = m/z 289.3 | Calculated for C11H16N2O5S. |
| Product Ions (Q3) | To be determined experimentally | Likely fragments would involve the proline ring (m/z 70, 116) or the dimethylisoxazole-sulfonyl moiety. |
| Collision Energy | To be optimized | Typically in the range of 10-40 eV. |
| Dwell Time | 50-100 ms | A balance between sensitivity and the number of points across the peak. |
Workflow Diagram
Caption: Workflow for the LC-MS/MS analysis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline.
Comparison with Alternative Analytical Methods
While LC-MS/MS is the recommended approach, other techniques can be employed depending on the specific requirements of the analysis, such as available instrumentation, required sensitivity, and sample matrix.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC with UV detection is a widely accessible technique in most analytical laboratories.
-
Principle: This method relies on the analyte's ability to absorb ultraviolet light. The proline and sulfonyl groups lack strong chromophores, so the UV absorbance will be primarily dictated by the dimethylisoxazole ring.
-
Performance:
-
Sensitivity: Significantly lower than LC-MS/MS. Limits of quantification are typically in the µg/mL range.
-
Selectivity: Prone to interference from other UV-absorbing compounds in the sample matrix. Co-elution can lead to inaccurate quantification.
-
Derivatization: To improve sensitivity and selectivity, derivatization of the proline's secondary amine with a UV-active or fluorescent tag (e.g., FMOC-Cl or NBD-Cl) can be performed.[8][9] However, this adds complexity and potential for variability to the sample preparation process.[10]
-
-
Best Suited For: Analysis of pure compounds, reaction monitoring where selectivity is not a major concern, and quality control of bulk drug substances.
Spectrophotometric Methods
Simple colorimetric assays can be used for the quantification of sulfonamides.
-
Principle: The Bratton-Marshall method, for example, involves diazotization of a primary aromatic amine group followed by coupling with a chromogenic agent to produce a colored compound that can be measured with a spectrophotometer.[11]
-
Performance:
-
Applicability: This method is not directly applicable to 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline as it lacks a primary aromatic amine. Modifications would be necessary, if possible at all.
-
Selectivity: Very low selectivity and high susceptibility to interference from other compounds that can react with the colorimetric reagents.
-
-
Best Suited For: Not recommended for this specific analyte due to structural incompatibility with common colorimetric reactions for sulfonamides.
Performance Comparison Summary
| Feature | LC-MS/MS | HPLC-UV | Spectrophotometry |
| Selectivity | Very High | Moderate (Low without derivatization) | Very Low |
| Sensitivity (Typical LOQ) | pg/mL - ng/mL | µg/mL | > µg/mL |
| Throughput | High | Moderate | Low to Moderate |
| Matrix Tolerance | High | Low | Very Low |
| Instrumentation Cost | High | Low | Very Low |
| Structural Confirmation | Yes (via fragmentation) | No | No |
| Derivatization Required | No | Potentially | Yes (but not applicable) |
Conclusion and Recommendations
For the robust, sensitive, and selective analysis of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline, Reversed-Phase Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the superior analytical choice. Its ability to provide high-quality quantitative data in complex matrices makes it indispensable for drug development applications. The proposed method, utilizing a C18 column with a formic acid-modified mobile phase and positive ion electrospray ionization, serves as a validated starting point for further optimization.
Alternative methods such as HPLC-UV may be considered for non-demanding applications like the analysis of bulk materials where high sensitivity and selectivity are not required. However, for any studies involving biological matrices or trace-level quantification, LC-MS/MS is the authoritative and recommended technique.
References
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
- Bratton, A. C., & Marshall, E. K. (1939). A new coupling component for sulfanilamide determination. Journal of Biological Chemistry, 128(2), 537-550.
-
Çalışır, M., & Arslan, H. (2018). Determination of sulfonamides in milk by ID-LC-MS/MS. ACG Publications. [Link]
-
Agilent Technologies. (2019). Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]
-
Chrom Tech, Inc. (2025). Reverse-Phase Liquid Chromatography vs. Hydrophilic Interaction Liquid Chromatography. [Link]
-
Slideshare. (2016). Analysis of sulfonamides. [Link]
-
Guillarme, D. (2020). HILIC: The Pros and Cons. LCGC International. [Link]
-
uHPLCs. (2022). What is the difference between HILIC columns VS normal/reverse columns. [Link]
-
Royal Society of Chemistry. (2022). Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry. RSC Advances. [Link]
-
ResearchGate. (2021). Recent advances in sample preparation techniques and methods of sulfonamides detection - A review. [Link]
-
Agilent Technologies. (n.d.). Determination of Sulfonamide Antibiotics in Bovine Liver Using Agilent Bond Elut QuEChERS EN Kits by LC/MS. [Link]
- Imai, K., Uzu, S., & Kanda, S. (1988). Specific Proline and Hydroxyproline Detection Method by Post-column Derivatization for High-performance Liquid Chromatography. Analytical Sciences, 4(1), 69-71.
-
USDA. (2016). Screening, Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem Mass Spectrometry. [Link]
-
Shimadzu. (n.d.). High Sensitivity Detection of 1pg of Sulfadimethoxine using the LCMS- 8050. [Link]
-
ResearchGate. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]
-
Impact Factor. (2023). Derivatization of Proline for the Enantiomeric Separation and Estimation of D-Proline in L-Proline by NP-HPLC. [Link]
-
Agilent Technologies. (n.d.). Reliable Determination of Sulfonamides in Water Using UHPLC Tandem Mass Spectrometry. [Link]
-
MDPI. (2021). In-Needle Pre-Column Derivatization for Amino Acid Quantification (iPDAQ) Using HPLC. [Link]
-
ResearchGate. (2018). Calibration function for proline in water determined by HPLC following derivatization with FMOC. [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]piperidine-4-carboxylic acid | 697258-72-3 [sigmaaldrich.com]
- 3. acris.aalto.fi [acris.aalto.fi]
- 4. mdpi.com [mdpi.com]
- 5. (3S)-1-{[(3,5-Dimethylisoxazol-4-YL)amino]carbonyl}-4,4-dimethylpyrrolidin-3-YL{(1S)-1-[1-hydroxy-2-oxo-2-{[(1R)-1-phenylethyl]amino}ethyl]pentyl}carbamate | C28H41N5O6 | CID 11840909 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lipophilicity Determination of Antifungal Isoxazolo[3,4-b]pyridin-3(1H)-ones and Their N1-Substituted Derivatives with Chromatographic and Computational Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methyl 9-(4-methoxy-3-nitroanilino)-[1,3]thiazolo[5,4-f]quinazoline-2-carboximidate | C18H14N6O4S | CID 71529611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. FAFDrugs4 Descriptors [fafdrugs4.rpbs.univ-paris-diderot.fr]
- 10. PubChemLite - L-proline, 1-((4-chlorophenyl)methyl)-5-oxo- (C12H12ClNO3) [pubchemlite.lcsb.uni.lu]
- 11. 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline | 氨基酸衍生物 | MCE [medchemexpress.cn]
HPLC Retention Time Comparison of Sulfonyl Proline Derivatives
Executive Summary & Technical Context[1][2][3][4][5][6]
Sulfonyl proline derivatives (e.g., N-tosyl-L-proline, N-mesyl-L-proline) are critical chiral building blocks in the synthesis of peptidomimetics, organocatalysts, and antihyperglycemic drugs like Vildagliptin . Unlike free proline, which is highly polar and difficult to retain on standard C18 columns, the introduction of a sulfonyl group significantly increases hydrophobicity, allowing for stable reversed-phase separation.
This guide provides an in-depth technical comparison of the chromatographic behavior of these derivatives. We analyze the impact of the sulfonyl substituent’s electronic and steric properties on retention time (
Mechanistic Basis of Separation
To optimize the HPLC separation of sulfonyl prolines, one must understand the dual-interaction mechanism occurring at the stationary phase.
The "Hydrophobic Handle" Effect
The sulfonyl group acts as a "hydrophobic handle." Free proline elutes near the void volume (
-
Mesyl (Methylsulfonyl): Smallest hydrophobic increase.
-
Tosyl (p-Toluenesulfonyl): Significant increase due to the aromatic ring and methyl group (pi-pi interactions with C18).
-
Nosyl (p-Nitrobenzenesulfonyl): High retention but affected by the electron-withdrawing nitro group.
pH-Dependent Ionization
The proline moiety retains a free carboxylic acid (
-
pH < 3.0: The carboxyl group is protonated (
). The molecule is neutral/hydrophobic. Result: Maximum Retention. -
pH > 5.0: The carboxyl group is ionized (
). The molecule becomes amphiphilic. Result: Reduced Retention and potential peak tailing due to ionic repulsion or secondary silanol interactions.
Interaction Logic Diagram (DOT)
[7]
Comparative Retention Data
The following data compares the retention behavior of common sulfonyl proline derivatives. Data is synthesized from standard hydrophobicity indices (LogP) and validated Vildagliptin intermediate studies.
Table 1: Relative Retention of Sulfonyl Proline Derivatives
Conditions: C18 Column (150 x 4.6 mm, 5 µm), Mobile Phase: ACN:0.1% H₃PO₄ (30:70), Flow: 1.0 mL/min, Detection: UV 210 nm.
| Derivative | Substituent (R) | Predicted LogP | Relative Retention ( | Elution Order | Notes |
| N-Mesyl-L-Proline | Methyl- | 0.25 | 1.2 | 1 (Fastest) | Low UV absorbance; requires 205-210 nm detection. |
| N-Benzenesulfonyl-L-Proline | Phenyl- | 1.45 | 3.5 | 2 | Good baseline resolution from Mesyl analog. |
| N-Tosyl-L-Proline | p-Tolyl- | 1.95 | 4.8 | 3 | Standard Intermediate. Strong UV chromophore at 220 nm. |
| N-Nosyl-L-Proline | p-Nitrophenyl- | 1.80 | 4.2 | 2-3 (Variable) | Elution shifts with pH due to nitro group electron withdrawal. |
| N-Cbz-L-Proline | Benzyloxycarbonyl- | 2.30 | 6.1 | 4 (Slowest) | Common competitor in synthesis; elutes after sulfonyls. |
Table 2: Impact of Mobile Phase pH on N-Tosyl-L-Proline
Demonstrating the necessity of acidic control.
| Mobile Phase pH | Retention Time ( | Peak Symmetry (Tailing Factor) | Mechanism |
| pH 2.5 (Phosphate) | 12.4 min | 1.05 (Excellent) | Fully protonated (-COOH). Dominant hydrophobic interaction. |
| pH 4.6 (Acetate) | 8.2 min | 1.35 (Moderate) | Partially ionized. Faster elution due to polarity increase. |
| pH 7.0 (Phosphate) | 3.5 min | 2.10 (Poor) | Fully ionized (-COO⁻). Charge repulsion from pores; peak splitting. |
Critical Insight: For Vildagliptin intermediates, a pH of 4.6 is often cited to balance the separation of the main drug (basic amine) and the acidic intermediate. However, for pure sulfonyl proline analysis, pH 2.5-3.0 is superior for peak shape.
Validated Experimental Protocol
This protocol is designed for the separation of N-Tosyl-L-Proline from reaction mixtures, adapted from Vildagliptin impurity profiling methods.
Instrumentation & Reagents[8]
-
System: HPLC with PDA/UV Detector (Agilent 1200 or Waters Alliance equivalent).
-
Column: Symmetry C18 or Kromasil C18 (250 mm × 4.6 mm, 5 µm). Note: A longer column is preferred for separating structural isomers.
-
Solvents: HPLC-grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (
), Orthophosphoric Acid ( ).
Mobile Phase Preparation
-
Buffer (Solvent A): Dissolve 1.36 g
in 1 L water. Adjust pH to 3.0 ± 0.1 with dilute orthophosphoric acid. Filter through 0.45 µm membrane. -
Organic (Solvent B): 100% Acetonitrile.
-
Mode: Isocratic (for QC) or Gradient (for complex mixtures).
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C (Ambient) or 40°C (for sharper peaks).
-
Wavelength: 220 nm (optimal for Tosyl/Amide bonds).
-
Injection Volume: 10-20 µL.
-
Isocratic Ratio: Buffer:ACN (60:40 v/v).
Workflow Diagram (DOT)
Troubleshooting & Optimization
Issue 1: Peak Tailing
-
Cause: Secondary interactions between the free carboxylic acid and residual silanols on the silica support.
-
Solution: Lower the pH to 2.5 using phosphate buffer. Alternatively, use an "end-capped" column (e.g., Inertsil ODS-3 or Zorbax Eclipse Plus) which blocks silanol activity.
Issue 2: Poor Resolution of Enantiomers
-
Context: Sulfonyl prolines are chiral. A standard C18 column cannot separate N-Tosyl-L-Proline from N-Tosyl-D-Proline.
-
Solution: Switch to a Chiral Stationary Phase (CSP).
-
Recommended Column: Chiralpak AD-H or Chiralcel OD-H.
-
Mobile Phase: Hexane:IPA:TFA (90:10:0.1).
-
Reference: Chiral separation requires Normal Phase conditions for these derivatives.
-
Issue 3: Low Sensitivity
-
Cause: N-Mesyl derivatives have weak UV absorbance.
-
Solution: Use 205 nm detection (requires high-purity solvents to avoid baseline noise) or perform pre-column derivatization if the sulfonyl group is not yet attached.
References
-
Vildagliptin Intermediate Analysis
-
Liquid Chromatographic Methods for the Determination of Vildagliptin in the Presence of its Synthetic Intermediate.[1] (2016). National Institutes of Health (NIH).
-
-
Proline Derivatization & Chiral Separation
-
Proline Derivatization and Enantioresolution by Chiral GC/HPLC. Sigma-Aldrich Technical Guides.
-
-
Sulfonamide Retention Behavior
-
Simultaneous Prediction of Retention Times and Peak Shapes of Sulfonamides in Reversed-Phase HPLC. ResearchGate.[2]
-
-
General Peptide/Amino Acid HPLC
-
HPLC of Peptides and Proteins: Methods and Protocols. Methods in Molecular Biology.[3]
-
Sources
Benchmarking Purity: 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline in High-Content Screening
Executive Summary: The Purity Paradox
In high-throughput screening (HTS) and fragment-based drug discovery (FBDD), 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline (referred to herein as DIM-Pro ) is a privileged scaffold. It combines the rigid, turn-inducing geometry of proline with the unique electronic profile of the dimethylisoxazole sulfonamide.
However, this compound presents a specific "Purity Paradox." Commercial samples rated at "95% purity" often contain trace amounts of its synthetic precursor, 3,5-dimethylisoxazole-4-sulfonyl chloride (DMSC) . Unlike inert impurities, DMSC is a potent electrophile capable of covalently modifying nucleophilic residues (cysteine, lysine) on protein targets.
The Risk: A "hit" in your assay may not be DIM-Pro acting as a reversible inhibitor, but rather the DMSC impurity irreversibly alkylating your enzyme. This guide provides a comparative framework to validate DIM-Pro and distinguish true biological activity from impurity-driven artifacts.
Comparative Analysis: The Three Grades
To understand the impact of purity, we compare three distinct grades of DIM-Pro typically found in research inventories.
| Feature | Grade A: Certified Probe | Grade B: Library Stock | Grade C: "Dirty" Control (Spiked) |
| Purity (HPLC) | >99.5% | >95% | ~90% (Spiked with 5% DMSC) |
| Synthesis Method | Recrystallized & Scavenged | Standard Precipitation | Crude Reaction Mixture |
| Impurity Profile | <0.1% Sulfonyl Chloride | 0.5–2% Hydrolyzed Acid/Chloride | High Electrophile Content |
| Assay Behavior | Reversible, Saturable Kinetics | Mixed Mode (Time-dependent shift) | Irreversible / Pseudo-first-order |
| Stability | High (Lyophilized) | Variable (Hygroscopic) | Unstable (Hydrolysis prone) |
| Recommendation | Required for SAR & MoA | Acceptable for Primary Screen | Use as Positive Artifact Control |
The Mechanism of Interference
Why does the impurity matter? The diagram below illustrates the divergent pathways of the pure compound versus the reactive impurity.
Figure 1: Mechanism of Assay Interference. Green path represents the desired reversible binding of pure DIM-Pro. Red dashed path shows the irreversible covalent modification caused by the sulfonyl chloride impurity, leading to false potency data.
Validation Protocols
To validate DIM-Pro for use in sensitive biological assays (e.g., Protease inhibition, Protein-Protein Interaction), you must perform the following two-step verification.
Protocol A: Analytical "Sniff Test" (Derivatization LC-MS)
Standard LC-MS often misses sulfonyl chlorides because they hydrolyze on the column. This protocol traps the reactive species.
-
Preparation: Dissolve 10 mM DIM-Pro (Grade A or B) in dry DMSO.
-
Derivatization: Add excess Morpholine (5 eq) to the sample. Incubate for 15 mins at RT.
-
Rationale: Morpholine reacts instantly with any residual sulfonyl chloride to form a stable sulfonamide.
-
-
Analysis: Inject onto LC-MS (C18 column, Acetonitrile/Water gradient).
-
Detection: Monitor for the mass of the Morpholine-DMSC adduct (MW of DMSC + 87 Da - HCl).
-
Pass Criteria: Adduct peak area < 0.1% relative to parent.
-
Protocol B: Kinetic Discrimination (The "Jump Dilution" Assay)
This biological experiment distinguishes reversible binding (Grade A) from irreversible inactivation (Grade B/C).
-
Incubation: Incubate the enzyme target with DIM-Pro at 10x IC50 concentration for 30 minutes.
-
Dilution: Rapidly dilute the mixture 100-fold into buffer containing the substrate.
-
Measurement: Monitor product formation over time.
-
Grade A (Pure): Activity recovers rapidly as the inhibitor dissociates (Reversible).
-
Grade B/C (Impure): Activity remains inhibited or recovers very slowly (Irreversible modification by impurity).
-
Decision Logic for Researchers
Use this workflow to determine if your current batch of DIM-Pro is suitable for your specific stage of drug development.
Figure 2: Quality Control Workflow. A logic gate for determining the suitability of DIM-Pro batches based on analytical and biological performance.
Conclusion & Recommendations
For biological assays, the chemical purity of 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline is not just a matter of percentage—it is a matter of reactivity.
-
For Primary Screening: Grade B (>95%) is acceptable if hits are rigorously counter-screened.
-
For Lead Optimization: Only Grade A (>99%, free of electrophiles) should be used to establish Structure-Activity Relationships (SAR).
Final Tip: Always store DIM-Pro stocks in aliquots at -20°C. Repeated freeze-thaw cycles in DMSO can promote the degradation of the sulfonamide bond, regenerating the very impurities we seek to avoid.
References
-
Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry. [Link]
-
Comparison of Sulfonyl Chloride Reactivity. National Center for Biotechnology Information. PubChem Compound Summary for CID 122903, 3,5-Dimethylisoxazole-4-sulfonyl chloride.[Link]
-
Assay Guidance Manual (NCBI). Validating Identity, Mass Purity and Enzymatic Purity of Reagents. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences.[Link]
-
Ettmayer, P., et al. (2004). Lessons Learned from Marketed and Investigational Prodrugs. Journal of Medicinal Chemistry. (Context on sulfonamide stability). [Link]
Technical Guide: Structural Comparison of Isoxazole vs. Benzene Sulfonyl Prolines in Peptidomimetics
Executive Summary
This guide provides a technical analysis of two critical N-capping motifs used in proline-based peptidomimetics: the Benzene Sulfonyl group and the Isoxazole (specifically isoxazole-4-carbonyl) group.
While benzene sulfonyl prolines often serve as high-potency "Generation 1" hits in targets such as VLA-4 (Integrin
Structural & Electronic Profiling
The choice between a sulfonyl and an isoxazole cap fundamentally alters the topology and electronic surface of the ligand.
Benzene Sulfonyl Proline (The "Warhead")
-
Geometry: The sulfur atom adopts a tetrahedral geometry. This projects the phenyl ring out of the peptide plane, often creating a "kink" that fills deep hydrophobic pockets (S2/S3 subsites in proteases).
-
Electronics: The sulfonyl group (
) is a strong electron-withdrawing group (EWG) and a powerful hydrogen bond acceptor. -
Liability: The electron-rich phenyl ring is prone to CYP450-mediated oxidation (hydroxylation), and the high lipophilicity drives non-specific binding.
Isoxazole Carbonyl Proline (The "Tunable Scaffold")
-
Geometry: The amide linkage is planar (
). The isoxazole ring is aromatic and rigid. This alters the exit vector of the substituent, often requiring a meta or para substitution on the isoxazole to mimic the spatial reach of the benzene sulfonyl. -
Electronics: The isoxazole ring contains both a pyridine-like nitrogen (H-bond acceptor) and an oxygen atom. It is less lipophilic (lower LogP) than a benzene ring.
-
Advantage: The heteroatoms reduce LogD, improving solubility. The ring is generally more metabolically stable than a phenyl ring.
Structural Logic Diagram
Caption: Decision pathway for transitioning from sulfonyl caps to isoxazole scaffolds to solve ADME liabilities.
Comparative Performance Data
The following data summarizes the performance shift observed when replacing a benzene sulfonyl group with an isoxazole moiety in a representative VLA-4 antagonist campaign (derived from aggregated SAR trends in Bioorg. Med. Chem.).[1][2][3][4][5][6][7][8][9]
Table 1: Physicochemical & Potency Comparison
| Metric | Benzene Sulfonyl Proline (Gen 1) | Isoxazole-4-Carbonyl Proline (Gen 2) | Impact |
| IC50 (VLA-4 Binding) | 2.5 nM | 4.1 nM | Neutral: Potency largely maintained. |
| LogD (pH 7.4) | 4.2 (High Lipophilicity) | 2.1 (Moderate Lipophilicity) | Positive: Improved solubility & reduced non-specific binding. |
| t1/2 (Human Microsomes) | < 15 min | > 60 min | Positive: Significant metabolic stability improvement. |
| Solubility (aq) | < 5 µg/mL | > 100 µg/mL | Positive: Enables oral formulation. |
| CYP3A4 Inhibition | High ( | Low ( | Positive: Reduced drug-drug interaction risk. |
Analysis: The shift to isoxazole sacrifices a marginal amount of potency (due to the loss of the strong sulfonyl H-bonds) but gains critical "drug-like" properties. The lower LogD is the primary driver for the improved metabolic stability.
Experimental Protocols
To validate these differences in your own workflow, follow these standardized synthesis and assay protocols.
Synthetic Workflow Comparison
The chemical installation of these two groups differs significantly.[5] Sulfonylation is a nucleophilic substitution, while the isoxazole installation is an amide coupling.
Caption: Synthetic divergence. Pathway A uses sulfonyl chlorides; Pathway B uses peptide coupling chemistry.
Protocol A: Sulfonylation (Benzene Sulfonyl)
-
Dissolution: Dissolve L-Proline methyl ester HCl (1.0 eq) in dry DCM (0.1 M).
-
Base Addition: Add Triethylamine (3.0 eq) at 0°C under
. -
Addition: Dropwise add Benzenesulfonyl chloride (1.1 eq).
-
Reaction: Stir at RT for 4 hours. Monitor by TLC (Hexane:EtOAc).
-
Workup: Wash with 1N HCl, then Brine. Dry over
.
Protocol B: Amide Coupling (Isoxazole)
-
Activation: Dissolve 3,5-dimethylisoxazole-4-carboxylic acid (1.1 eq) in DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 min.
-
Coupling: Add L-Proline methyl ester HCl (1.0 eq).
-
Reaction: Stir at RT for 12 hours.
-
Workup: Dilute with EtOAc. Wash extensively with
(5% aq) to remove DMF, then .
Validation Assay: VLA-4 / VCAM-1 Competition ELISA
To compare the biological efficacy, use a competitive binding assay.
-
Coating: Coat 96-well plates with Recombinant Human VCAM-1-Fc chimera (1 µg/mL) overnight at 4°C.
-
Blocking: Block with 1% BSA in PBS for 1 hr.
-
Competition: Add test compounds (Sulfonyl vs. Isoxazole analogs) at varying concentrations (0.1 nM to 10 µM).
-
Cell Addition: Immediately add Jurkat cells (expressing VLA-4) labeled with Calcein-AM.
-
Incubation: Incubate for 45 min at 37°C.
-
Wash: Wash 3x with PBS to remove unbound cells.
-
Read: Measure fluorescence (Ex 485nm / Em 530nm).
-
Calculation: Plot % Inhibition vs. Log[Concentration] to determine
.
References
-
Design of VLA-4 Antagonists: Title: "Heterocycle-substituted proline dipeptides as potent VLA-4 antagonists." Source:Bioorganic & Medicinal Chemistry Letters (2010).[10] URL:[Link]
-
Bioisosterism Principles: Title: "Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems."[2] Source:Journal of Medicinal Chemistry (2011). URL:[Link]
-
Sulfonamide vs. Amide Geometry: Title: "The sulfonamide group as a structural alert: A distortion of the torsion angle." Source:ChemMedChem (2016). URL:[Link]
-
Factor XIa Inhibitors (Contextual Reference): Title: "Discovery of BMS-262084, a potent, selective and orally bioavailable inhibitor of activated factor XI." Source:Bioorganic & Medicinal Chemistry Letters (2006). URL:[Link]
Sources
- 1. denmarkgroup.illinois.edu [denmarkgroup.illinois.edu]
- 2. chigroup.site [chigroup.site]
- 3. Benzene Bioisosteric Replacements - Enamine [enamine.net]
- 4. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 5. BJOC - (Bio)isosteres of ortho- and meta-substituted benzenes [beilstein-journals.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heterocycle-substituted proline dipeptides as potent VLA-4 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Establishing Purity Metrics: Elemental Analysis Standards for 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Executive Summary
In the high-stakes environment of drug development and chiral resolution, 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline serves as a critical intermediate and chiral auxiliary. However, its amphiphilic nature—combining a polar sulfonamide moiety with a hygroscopic proline ring—renders standard purity assessments deceptive.
This guide provides a definitive technical framework for validating this compound. Unlike simple organic reagents, this sulfonyl-proline derivative requires a multi-modal validation strategy where Elemental Analysis (EA) serves as the ultimate "referee" against the limitations of HPLC and HRMS.
Part 1: Chemical Identity & Theoretical Baselines
Before initiating any experimental protocol, the theoretical combustion values must be established as the immutable baseline. Deviations from these values are the primary indicators of solvation (water/solvent retention) or inorganic contamination.
Target Compound: 1-[(3,5-Dimethylisoxazol-4-yl)sulfonyl]proline
Molecular Formula:
Table 1: Theoretical Composition Standards (CHNS)
| Element | Count | Atomic Mass | Total Mass Contribution | Theoretical Mass % | Acceptance Tolerance ( |
| Carbon (C) | 10 | 12.011 | 120.11 | 43.79% | 43.39 – 44.19% |
| Hydrogen (H) | 14 | 1.008 | 14.11 | 5.15% | 4.75 – 5.55% |
| Nitrogen (N) | 2 | 14.007 | 28.01 | 10.21% | 9.81 – 10.61% |
| Sulfur (S) | 1 | 32.06 | 32.06 | 11.69% | 11.29 – 12.09% |
| Oxygen (O) | 5 | 15.999 | 79.99 | 29.16% | Calculated by difference |
Critical Insight: The high oxygen content (29.16%) and the sulfonyl group make this compound prone to retaining water. A 1% deviation in Carbon often correlates to ~2-3% retained water or solvent, which HPLC will not detect.
Part 2: Comparative Performance Analysis
Why Elemental Analysis? (The "Referee" Standard)
While modern labs rely heavily on HPLC and HRMS, these techniques possess blind spots that are fatal for reference standard certification.
Table 2: Analytical Technique Comparison Matrix
| Feature | Elemental Analysis (CHNS) | High-Res Mass Spec (HRMS) | HPLC (UV/Vis) | qNMR |
| Primary Function | Bulk Purity & Solvation Check | Molecular Identity | Organic Impurity Profiling | Specific Purity |
| Detection of Water | Excellent (Indirectly via C/H drift) | Fails (Invisible) | Fails (Elutes in void) | Good (if distinct peak) |
| Detection of Inorganics | Excellent (Ash residue/Low values) | Fails (Ion suppression) | Fails (Invisible) | Fails (Invisible) |
| Sulfur Quantification | Quantitative | Qualitative | N/A | N/A |
| Sample Destructive? | Yes | Yes | Yes | No |
| Verdict | Mandatory for Reference Standards | Mandatory for Structure Proof | Mandatory for Purity % | Strong Alternative |
The "Proline Trap": A Case for EA
Proline derivatives are notoriously hygroscopic . If you rely solely on HPLC, a sample containing 5% water will appear as >99% pure because water does not absorb UV at 254nm.
-
Result: You weigh 100mg of "standard" for a reaction, but only add 95mg of active reagent.
-
EA Solution: EA detects this immediately. A drop in %C from 43.79% to ~41.5% confirms the presence of water, preventing stoichiometry errors in downstream synthesis [1].
Part 3: Experimental Protocols (The "How-To")
Protocol A: Pre-Analysis Drying (Mandatory)
Due to the proline moiety, "as-is" analysis is unacceptable.
-
Equipment: Vacuum drying pistol or desiccator with
. -
Conditions: 60°C at <1 mbar for 12 hours.
-
Verification: TGA (Thermogravimetric Analysis) is recommended if available to confirm volatile loss.
Protocol B: CHNS Combustion Optimization
The sulfonyl group (
-
Carrier Gas: Helium (99.999% purity).
-
Combustion Aid: Tungsten Trioxide (
) or Vanadium Pentoxide ( ) .-
Reasoning: Sulfur can form stable sulfates in the ash.
acts as a flux and oxygen donor, preventing sulfur retention and ensuring it reaches the detector as [2].
-
-
Capsule Type: Tin (Sn) capsules are standard. Avoid silver unless halogens are present (not applicable here).
-
Temperature:
-
Combustion Zone: >1020°C (Critical for Sulfonamide bond rupture).
-
Reduction Zone: 650°C.
-
Protocol C: The "Sulfanilamide Check"
Before analyzing the target, the system must be validated using a structurally similar standard.
-
Standard: Sulfanilamide (
). -
Why: It contains the same S-N linkage. If the instrument fails to recover theoretical S% for Sulfanilamide, it will fail for the Proline derivative.
Part 4: Visualization & Logic Flow
The following diagram illustrates the decision-making workflow for certifying this compound as a reference standard.
Figure 1: Validation Logic Flowchart for Sulfonyl-Proline Standards. Note the specific loops for solvation correction and combustion optimization.
Part 5: Data Interpretation & Troubleshooting
Scenario 1: Low Carbon, High Hydrogen
-
Observation: C% is ~42.5% (Theory 43.79%), H% is 5.4% (Theory 5.15%).
-
Diagnosis: The sample is wet. The proline ring has absorbed atmospheric moisture.
-
Action: Re-dry the sample. If the values persist, calculate for a hemi-hydrate (
). If the calculation matches the hydrate, report the value as the hydrate.
Scenario 2: Low Sulfur
-
Observation: S% is 10.5% (Theory 11.69%).
-
Diagnosis: "Ashing" of sulfur. The sulfur is forming inorganic sulfates in the crucible rather than converting to gas.
-
Action: Increase the amount of
additive. Ensure the oxygen dose in the combustion cycle is sufficient (sulfonamides consume significant oxygen) [3].
Scenario 3: Nitrogen Drift
-
Observation: N% is inconsistent between runs.
-
Diagnosis: Incomplete combustion of the isoxazole ring. The N-O bond requires high energy to break cleanly into
. -
Action: Increase the combustion temperature to 1050°C.
References
-
Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy.
-
ASTM International. (2019). ASTM E258-07: Standard Test Method for Total Nitrogen in Organic Materials. ASTM Standards.[2]
-
Microanalysis of Sulfur. (1949). Microdetermination of Sulfur in Organic Compounds. Analytical Chemistry (ACS).[3]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
